molecular formula C₇H₉Cl₂NO₃S B029603 N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine CAS No. 2148-31-4

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Cat. No.: B029603
CAS No.: 2148-31-4
M. Wt: 258.12 g/mol
InChI Key: LPPJGTSPIBSYQO-KDXUVAGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (CAS 2148-31-4) is a key metabolite in the study of halogenated alkene-induced nephrotoxicity. This compound serves as a critical model for investigating the renal processing and bioactivation of cysteine S-conjugates, which are implicated in the specific toxicity targeting the kidney's proximal tubules. Mechanism of Action & Research Applications: In research settings, this compound is transported into rat renal proximal tubules via the organic anion transport system, a process that can be inhibited by probenecid . Once inside the tubular cells, its nephrotoxic potential is dependent on the rate of deacetylation to the active metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC) . This activation is a crucial, rate-limiting step that researchers study to understand the segment-specific toxicity in the kidney. The subsequent bioactivation of DCVC by cysteine conjugate β-lyase leads to the formation of reactive thiophilic species, resulting in covalent binding to cellular macromolecules and ultimately, cytotoxic effects . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic purposes. It is essential for investigators exploring the mechanisms of renal transport, bioactivation, and the molecular basis of chemically induced kidney injury.

Properties

IUPAC Name

(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJGTSPIBSYQO-KDXUVAGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=CCl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030744
Record name S-Dichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-31-4, 126924-18-3
Record name S-Dichlorovinyl-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Dichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the Renal Bioactivation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination for Researchers and Drug Development Professionals

Abstract

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a crucial metabolite in the complex bioactivation pathway of the widespread environmental contaminant trichloroethylene (TCE). While often considered a detoxification product, NA-DCVC possesses a sinister capability: it can be bioactivated within the kidney to potent nephrotoxic species. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the renal bioactivation of NA-DCVC, the enzymatic players involved, and the subsequent cascade of events leading to kidney damage. We will delve into the experimental models and methodologies that have been pivotal in elucidating this toxicological pathway, offering insights for researchers and professionals in drug development and safety assessment.

Introduction: The Genesis of a Nephrotoxicant

Trichloroethylene (TCE), a ubiquitous industrial solvent, undergoes a complex metabolic journey within the body. A significant pathway involves conjugation with glutathione (GSH), primarily in the liver.[1] This initial step is followed by a series of enzymatic cleavages, ultimately yielding S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] While DCVC is a known nephrotoxicant, its N-acetylated form, NA-DCVC, is also of significant concern.[1][2] NA-DCVC has been identified in the urine of humans exposed to TCE, highlighting its relevance in real-world exposure scenarios.[1][2]

The traditional view of N-acetylation as a detoxification step is challenged by the nephrotoxic potential of NA-DCVC.[1] Although generally less potent than its precursor DCVC, NA-DCVC can induce significant renal injury, particularly in the proximal tubules of the outer stripe of the medulla and the inner cortex.[1] This guide will dissect the intricate processes that transform this seemingly benign metabolite into a formidable kidney toxicant.

The Renal Bioactivation Cascade: A Tale of Two Pathways

The conversion of NA-DCVC to a reactive species is a multi-step process primarily occurring within the proximal tubule cells of the kidney. Two key enzymatic pathways are implicated in this bioactivation: deacetylation followed by the action of cysteine S-conjugate β-lyase, and direct oxidation.

Deacetylation: The Rate-Limiting Step

For NA-DCVC to exert its full toxic potential, it must first be deacetylated to DCVC.[3] This hydrolysis is a critical and often rate-limiting step in the bioactivation process.[3] The covalent binding of radiolabeled material to cellular macromolecules is significantly greater from [35S]DCVC than from NA-[35S]DCVC, indicating that DCVC is more readily metabolized to a reactive form.[3] Studies using isolated rat kidney proximal tubules have shown that a substantial amount of cellular NA-DCVC remains unmetabolized, while DCVC is rapidly processed.[3]

Cysteine S-Conjugate β-Lyase: The Key Executioner

Once DCVC is formed, it becomes a substrate for the pyridoxal phosphate-dependent enzyme, cysteine S-conjugate β-lyase (β-lyase). This enzyme, present in both the cytosol and mitochondria of proximal tubule cells, catalyzes a β-elimination reaction.[4][5][6] This reaction cleaves the C-S bond of DCVC, generating ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)thiol. This unstable intermediate can then rearrange to form a reactive electrophile that readily binds to cellular macromolecules, initiating cellular damage.

The critical role of β-lyase in mediating the nephrotoxicity of cysteine S-conjugates has been demonstrated in numerous studies.[4][7][8] Inhibition of β-lyase activity with aminooxyacetic acid (AOAA) has been shown to protect renal cells from the toxicity of DCVC and other cysteine conjugates.[4][7] This protection is accompanied by a decrease in the covalent binding of radiolabeled DCVC to cellular proteins.[4]

The Sulfoxidation Pathway: An Alternative Route

In addition to the β-lyase pathway, an alternative bioactivation route involves the oxidation of the sulfur atom in DCVC. This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver, leading to the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[1] DCVCS is a reactive Michael acceptor that can directly modify cellular nucleophiles.[1] While this pathway is more prominent in the liver, it can also contribute to the overall nephrotoxic burden.[1][7] Furthermore, NA-DCVC can be oxidized by hepatic CYP3A isoforms to its corresponding sulfoxide, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS), which also exhibits nephrotoxicity.[1]

Molecular Mechanisms of NA-DCVC-Induced Renal Injury

The reactive metabolites generated from NA-DCVC bioactivation trigger a cascade of deleterious events within the renal proximal tubule cells, ultimately leading to cell death and organ dysfunction. The primary targets of these electrophilic species are cellular macromolecules, including proteins and DNA.

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are a primary target of DCVC-derived reactive species. The close proximity of mitochondrial β-lyase to critical enzymes of energy metabolism facilitates the "channeling" of toxicants to these sensitive targets.[9] This leads to the inactivation of key mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The consequences of this mitochondrial assault are severe:

  • Impaired ATP production: Disruption of cellular energy metabolism.

  • Increased oxidative stress: Generation of reactive oxygen species (ROS) that further damage cellular components.[10]

  • Induction of apoptosis: Activation of programmed cell death pathways.[11]

Oxidative Stress and Cellular Damage

The overwhelming production of ROS and the depletion of cellular antioxidants, such as glutathione, create a state of oxidative stress. This imbalance leads to widespread damage to lipids, proteins, and DNA, contributing to cellular dysfunction and necrosis.

Experimental Models and Methodologies for Studying NA-DCVC Nephrotoxicity

The elucidation of the complex mechanisms of NA-DCVC nephrotoxicity has relied on a variety of in vivo and in vitro experimental models.

In Vivo Models

Animal models, particularly rats and mice, have been instrumental in characterizing the nephrotoxic effects of NA-DCVC and its precursors.[1][12] These models allow for the assessment of key toxicological endpoints, including:

  • Biochemical markers of kidney injury: Blood urea nitrogen (BUN), serum creatinine, and urinary markers like protein, glucose, and alpha-glutathione-S-transferase (α-GST).[8][13]

  • Histopathological examination: Microscopic evaluation of kidney tissue to identify cellular necrosis and other pathological changes.[1][8]

In Vitro Models

In vitro systems provide a more controlled environment to dissect specific cellular and molecular mechanisms. Commonly used models include:

  • Isolated kidney proximal tubules: Allow for the study of transport, metabolism, and toxicity in the primary target cell population.[3][14]

  • Primary cultures of human proximal tubular cells: Provide a valuable tool for investigating the relevance of findings from animal models to human health.[4]

  • Renal cell lines: Offer a convenient and reproducible system for high-throughput screening and mechanistic studies.[15]

  • 3D organoid cultures: Represent a more physiologically relevant in vitro model that can better mimic the complex architecture and function of the kidney.[15]

Experimental Protocols

Assessment of Nephrotoxicity in a Rodent Model

This protocol outlines a general procedure for evaluating the nephrotoxic potential of a compound like NA-DCVC in rats.

Materials:

  • Male Sprague-Dawley or Fischer 344 rats (200-250 g)

  • Test compound (e.g., NA-DCVC) dissolved in a suitable vehicle (e.g., saline)

  • Metabolic cages for urine collection

  • Reagents and kits for measuring BUN, creatinine, and urinary biomarkers

  • Formalin and other histology reagents

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dosing: Administer the test compound to the treatment group via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

  • Urine Collection: House the animals in metabolic cages for 24 hours to collect urine for biomarker analysis.

  • Blood Collection: At the end of the study period (e.g., 24 or 48 hours post-dosing), collect blood samples via cardiac puncture or another appropriate method.

  • Tissue Collection: Euthanize the animals and collect the kidneys.

  • Biochemical Analysis: Analyze serum for BUN and creatinine levels. Analyze urine for protein, glucose, and other relevant biomarkers.

  • Histopathology: Fix one kidney in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

Measurement of Cysteine S-Conjugate β-Lyase Activity

This protocol describes a method for measuring β-lyase activity in kidney tissue homogenates.

Materials:

  • Kidney tissue (e.g., renal cortex)

  • Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing pyridoxal 5'-phosphate)

  • Substrate (e.g., S-(1,2-dichlorovinyl)-L-cysteine)

  • Reagents for pyruvate determination (e.g., lactate dehydrogenase, NADH)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the kidney tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate to obtain the cytosolic or mitochondrial fraction.

  • Enzyme Assay:

    • Pre-incubate the tissue fraction in the assay buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Pyruvate Measurement: Measure the amount of pyruvate formed using a coupled enzymatic assay with lactate dehydrogenase and monitor the decrease in absorbance of NADH at 340 nm.

  • Protein Determination: Determine the protein concentration of the tissue fraction to normalize the enzyme activity.

Visualization of Key Pathways

Bioactivation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

NA-DCVC Bioactivation NA-DCVC NA-DCVC DCVC DCVC NA-DCVC->DCVC Deacetylation (Rate-limiting) Reactive Thiol Reactive Thiol DCVC->Reactive Thiol Cysteine S-conjugate β-lyase Macromolecular Adducts Macromolecular Adducts Reactive Thiol->Macromolecular Adducts Covalent Binding Cellular Injury Cellular Injury Macromolecular Adducts->Cellular Injury

Caption: Bioactivation pathway of NA-DCVC in the kidney.

Experimental Workflow for In Vivo Nephrotoxicity Assessment

In Vivo Nephrotoxicity Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal Dosing Animal Dosing Urine Collection (24h) Urine Collection (24h) Animal Dosing->Urine Collection (24h) Blood & Tissue Collection Blood & Tissue Collection Urine Collection (24h)->Blood & Tissue Collection Biochemical Analysis Biochemical Analysis Blood & Tissue Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Blood & Tissue Collection->Histopathological Analysis

Caption: Workflow for in vivo nephrotoxicity studies.

Conclusion and Future Directions

The renal bioactivation of NA-DCVC is a complex process with significant implications for human health, particularly in the context of environmental and occupational exposure to trichloroethylene. While the roles of deacetylation and cysteine S-conjugate β-lyase are well-established, further research is needed to fully understand the interplay between different bioactivation pathways and the precise molecular events that trigger cellular injury. The development of more sophisticated in vitro models, such as kidney-on-a-chip and advanced 3D organoid systems, will be crucial for improving our ability to predict and prevent drug- and chemical-induced nephrotoxicity. A deeper understanding of these mechanisms will ultimately inform risk assessment and guide the development of safer chemicals and pharmaceuticals.

References

  • Cooper, A. J. L., & Pinto, J. T. (2006). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. IntechOpen. Available at: [Link]

  • Elfarra, A. A., & Anders, M. W. (1987). Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl). PubMed. Available at: [Link]

  • Irving, R. M., et al. (2012). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. PMC. Available at: [Link]

  • Green, T., et al. (1990). Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells. PubMed. Available at: [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2015). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. ResearchGate. Available at: [Link]

  • Bernauer, U., et al. (1996). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. PMC. Available at: [Link]

  • Galofré, M. N., et al. (2018). N-acetyl-cysteine increases cellular dysfunction in progressive chronic kidney damage after acute kidney injury by dampening endogenous antioxidant responses. PubMed. Available at: [Link]

  • Lash, L. H., et al. (1990). Disposition and metabolism of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. PubMed. Available at: [Link]

  • Liu, Y., et al. (2024). N-acetylcysteine protects septic acute kidney injury by inhibiting SIRT3-mediated mitochondrial dysfunction and apoptosis. PMC. Available at: [Link]

  • Kai, H., et al. (2012). Possible role of cysteine-S-conjugate β-lyase in species differences in cisplatin nephrotoxicity. CORE. Available at: [Link]

  • Urbánek, L., et al. (2010). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). PMC. Available at: [Link]

  • Finkelstein, M. B., et al. (1992). Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. PubMed. Available at: [Link]

  • Kharasch, E. D., et al. (1997). Role of renal cysteine conjugate beta-lyase in the mechanism of compound A nephrotoxicity in rats. PubMed. Available at: [Link]

  • Singh, S., et al. (2023). Screening models of nephrotoxicity and their molecular mechanism. ResearchGate. Available at: [Link]

  • Czuba, E., et al. (2018). Advances in predictive in vitro models of drug-induced nephrotoxicity. PMC. Available at: [Link]

  • Li, R., et al. (2021). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. MDPI. Available at: [Link]

  • Hassall, C. D., et al. (1983). The formation and biotransformation of cysteine conjugates of halogenated ethylenes by rabbit renal tubules. PubMed. Available at: [Link]

  • Sandhiutami, N. M. D., et al. (2021). Development rat models of nephrotoxicity: A pre-clinical test model to discover nephroprotective agents. Pharmacy Education. Available at: [Link]

  • Vadlapudi, A. D., et al. (2003). Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice. PubMed. Available at: [Link]

Sources

Mechanism of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine deacetylation by aminoacylase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Deacetylation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine by Aminoacylase

Abstract

Trichloroethylene (TCE), a pervasive environmental contaminant, undergoes a complex metabolic pathway that can lead to significant organ toxicity, particularly nephrotoxicity. A key branch of this pathway involves conjugation with glutathione and subsequent processing to the mercapturic acid, N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC). While intended for detoxification and excretion, NA-DCVC can be bioactivated through enzymatic deacetylation to the potent nephrotoxin, S-(1,2-dichloroethenyl)-L-cysteine (DCVC). This technical guide provides a comprehensive examination of the mechanism, kinetics, and toxicological implications of NA-DCVC deacetylation, with a primary focus on the role of the aminoacylase enzyme family. We will explore the structural basis of catalysis, present detailed experimental protocols for characterizing the reaction, and discuss the significance of this enzymatic step in the broader context of xenobiotic metabolism and drug development.

Introduction: The Paradox of Mercapturic Acid Metabolism

The metabolism of xenobiotics is typically a biphasic process designed to convert lipophilic compounds into water-soluble, excretable metabolites[1][2]. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules. The formation of mercapturic acids (N-acetyl-L-cysteine S-conjugates) is a crucial Phase II detoxification pathway, beginning with glutathione (GSH) conjugation[1][3].

Trichloroethylene (TCE), one of the most widespread chemical contaminants in soil and groundwater, is a prime example of a xenobiotic that enters this pathway[4]. Hepatic metabolism of TCE via glutathione S-transferases leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is sequentially processed in the kidney to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and then N-acetylated to NA-DCVC for urinary excretion[1][5].

However, this detoxification route harbors a critical vulnerability. The deacetylation of NA-DCVC back to DCVC represents a pivotal bioactivation step. While NA-DCVC is not a substrate for the enzymes that generate the ultimate toxic species, the resulting DCVC is readily metabolized by renal cysteine S-conjugate β-lyases to a highly reactive and nephrotoxic thiol[6]. This guide focuses on the gatekeeper of this toxic pathway: the aminoacylase-mediated deacetylation of NA-DCVC.

TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG  Glutathione  S-transferase  (Liver) DCVC_intermediate S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC_intermediate  γ-Glutamyltransferase,  Dipeptidase (Kidney) NA_DCVC N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) DCVC_intermediate->NA_DCVC  N-acetyltransferase  (Kidney) Excretion Urinary Excretion (Detoxification) NA_DCVC->Excretion Deacetylation Deacetylation NA_DCVC->Deacetylation Aminoacylase (Kidney Proximal Tubule) DCVC_toxic S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) Deacetylation->DCVC_toxic Toxic_Thiol Reactive Thiol (e.g., Chlorothioketene) DCVC_toxic->Toxic_Thiol  Cysteine S-conjugate  β-lyase Nephrotoxicity Renal Tubular Necrosis (Nephrotoxicity) Toxic_Thiol->Nephrotoxicity

Figure 1: Metabolic pathway of Trichloroethylene (TCE) leading to either detoxification or bioactivation and nephrotoxicity.

The Aminoacylase Superfamily: Key Players in Deacetylation

Aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14) are a class of cytosolic, zinc-binding metalloenzymes[7][8][9]. Their primary physiological function is the hydrolysis of N-acylated L-amino acids, regenerating free amino acids for protein synthesis or other metabolic processes[7]. Several distinct aminoacylases have been identified, with varying substrate specificities and tissue distributions.

  • Aminoacylase I (ACY1): The most abundant form, ACY1 shows broad specificity for N-acylated neutral, aliphatic L-amino acids[8][10]. It is highly expressed in the kidney and brain[8]. Studies have identified ACY1 as the enzyme responsible for hydrolyzing N-acetyl-L-cysteine (NAC)[10][11].

  • Aminoacylase II (Aspartoacylase): This enzyme has a very narrow substrate specificity, primarily hydrolyzing N-acetyl-L-aspartate.

  • Aminoacylase III (AA3): AA3 preferentially deacetylates N-acetylated aromatic amino acids and, critically for toxicology, various mercapturic acids that are not good substrates for ACY1[3]. AA3 is highly expressed in the kidney, liver, and brain, with immunolocalization showing its presence in the apical domain and cytoplasm of renal proximal tubules[3][4].

Both ACY1 and AA3 have been implicated in the deacetylation of halogenated mercapturic acids. Kinetic studies demonstrate that AA3, in particular, efficiently deacetylates mercapturic acids derived from TCE metabolism, including both NA-1,2-DCVC and its regioisomer, N-acetyl-S-(2,2-dichlorovinyl)-l-cysteine (NA-2,2-DCVC)[6]. The high expression of AA3 in the proximal tubule, the primary site of DCVC-induced injury, underscores its central role in this toxicological pathway[3][6].

The Catalytic Mechanism: A Zinc-Dependent Hydrolysis

The deacetylation of NA-DCVC by aminoacylase is a classic example of metalloenzyme-catalyzed hydrolysis. The active site contains a zinc ion (Zn²⁺) that is essential for catalytic activity[7][9].

Structural Insights from Aminoacylase 3 (AA3):

Crystal structures of mouse AA3 in complex with substrates, including NA-DCVC, have provided a detailed view of the active site[4]. The N-acetyl-α-amino carboxylic acid portion of the substrate is anchored by a network of hydrogen bonds and salt bridges involving key residues like Arg63, Asn70, Arg71, and Tyr287. The substrate's acetyl oxygen directly coordinates with the active site zinc ion. This precise positioning orients the scissile amide bond for nucleophilic attack.

The Catalytic Cycle:

  • Substrate Binding: NA-DCVC enters the active site cavity. The bulky S-(1,2-dichloroethenyl) moiety is accommodated through van der Waals interactions, while the N-acetyl-cysteine backbone is precisely positioned by the aforementioned residues.

  • Water Activation: The Zn²⁺ ion, coordinated by histidine, glutamate, and aspartate residues from the enzyme, polarizes a water molecule, effectively lowering its pKa and facilitating its deprotonation to a highly nucleophilic hydroxide ion[7].

  • Nucleophilic Attack: This zinc-activated hydroxide ion attacks the electrophilic carbonyl carbon of the acetyl group on NA-DCVC.

  • Tetrahedral Intermediate Formation: This attack forms an unstable, negatively charged tetrahedral intermediate, which is stabilized by interactions within the active site.

  • Amide Bond Cleavage: The intermediate collapses, reforming the carbonyl double bond and cleaving the C-N amide bond. The nitrogen atom of the cysteine moiety is protonated by a nearby general acid residue.

  • Product Release: The products, acetate and S-(1,2-dichloroethenyl)-L-cysteine (DCVC), are released from the active site, regenerating the enzyme for the next catalytic cycle.

cluster_0 Aminoacylase Active Site cluster_1 Catalytic Cycle E_Zn_H2O Enzyme-Zn²⁺-H₂O E_Zn_OH Enzyme-Zn²⁺-⁻OH ES 1. Substrate Binding (E + NA-DCVC) ES_attack 2. Nucleophilic Attack ES->ES_attack H₂O activation pos1 E_Int 3. Tetrahedral Intermediate EP 4. Product Formation (E + DCVC + Acetate) E_Int->EP Amide bond cleavage pos3 EP->ES Product release pos4 ES_attack->E_Int pos2

Figure 2: Simplified schematic of the aminoacylase catalytic cycle for NA-DCVC deacetylation.

Toxicological Consequence: The Path to Renal Failure

The enzymatic conversion of NA-DCVC to DCVC is the rate-limiting step for its bioactivation[12]. Once formed, DCVC is a substrate for cysteine S-conjugate β-lyases, enzymes highly expressed in the S3 segment of the renal proximal tubule. The β-lyase cleaves the C-S bond, producing pyruvate, ammonia, and a highly unstable thiol, S-(1,2-dichlorovinyl)thiol. This thiol can rearrange to form even more reactive species like chlorothioketene, which avidly binds to cellular macromolecules, including proteins and DNA.

This cascade of events leads to:

  • Mitochondrial dysfunction

  • Oxidative stress

  • Inhibition of protein synthesis and DNA replication

  • Acute tubular necrosis , ultimately resulting in renal failure[13][14][15].

The cytotoxicity of NA-DCVC has been demonstrated to be dependent on the expression of AA3 and can be mitigated by inhibitors of β-lyase, confirming the essential role of this two-step bioactivation pathway[6][16].

Experimental Protocols for Mechanistic Characterization

A thorough understanding of the deacetylation mechanism requires robust experimental methodologies to determine enzyme kinetics and activity.

Enzyme Source Preparation

Method A: Recombinant Enzyme Expression

  • Rationale: Provides a highly pure and homogenous enzyme source, free from other cellular components that might interfere with the assay. This is the preferred method for detailed kinetic and structural studies.

  • Protocol:

    • Clone the cDNA for the desired aminoacylase (e.g., mouse or human AA3) into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells like HEK293)[9].

    • Transform the vector into the expression host.

    • Induce protein expression (e.g., with IPTG for E. coli).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

    • Verify purity using SDS-PAGE and confirm protein identity via Western blot or mass spectrometry.

Method B: Purification from Tissue

  • Rationale: Studies the enzyme in its native state, although purification can be challenging and may yield a less homogenous sample.

  • Protocol:

    • Homogenize fresh or frozen kidney tissue (e.g., from rat) in a suitable buffer[10].

    • Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

    • Perform sequential protein fractionation using ammonium sulfate precipitation[10].

    • Further purify the active fractions using a series of column chromatography steps: ion-exchange, gel-filtration, and hydrophobic interaction chromatography[10].

    • Monitor enzyme activity in the collected fractions at each step to guide the purification process.

Enzyme Kinetics Assay: A Reverse-Phase HPLC Approach
  • Rationale: HPLC provides a direct, sensitive, and quantitative method to measure the depletion of the substrate (NA-DCVC) and the formation of the product (DCVC) simultaneously. This is a gold-standard technique for enzyme kinetics.

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The mixture should contain a known concentration of the purified aminoacylase.

    • Initiation: Start the reaction by adding a defined concentration of the substrate, NA-DCVC. For a full kinetic analysis, set up multiple reactions with a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

    • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) in a shaking water bath.

    • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as an equal volume of ice-cold acetonitrile or a strong acid like trichloroacetic acid[5][17]. This will precipitate the enzyme.

    • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

    • HPLC-MS/MS Analysis:

      • Inject the sample onto a reverse-phase HPLC column (e.g., C18)[5].

      • Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[5].

      • Detect and quantify NA-DCVC and DCVC using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity[5]. Specific mass transitions for each compound should be determined beforehand[5].

    • Data Analysis:

      • Generate a standard curve for both NA-DCVC and DCVC to convert peak areas to concentrations.

      • Plot the concentration of product (DCVC) formed versus time for each initial substrate concentration.

      • Determine the initial reaction velocity (v₀) from the linear portion of each progress curve[18][19].

Kinetic Parameter Determination
  • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant)[20].

  • Lineweaver-Burk Plot: For a linear visualization, plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km. While historically important, this method can disproportionately weight data at low substrate concentrations[21][22].

cluster_workflow Experimental Workflow for Kinetic Analysis Prep Prepare Enzyme and Substrate Stock Solutions React Set up Reactions at Varying [NA-DCVC] Prep->React Incubate Incubate at 37°C and take time-point samples React->Incubate Quench Quench Reaction (e.g., with Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC-MS/MS Centrifuge->Analyze Quantify Quantify [DCVC] and [NA-DCVC] vs. Time Analyze->Quantify Plot Determine Initial Velocity (v₀) from Progress Curves Quantify->Plot Fit Fit v₀ vs. [S] Data to Michaelis-Menten Equation Plot->Fit Result Determine Km and Vmax Fit->Result

Figure 3: Workflow for determining the kinetic parameters of NA-DCVC deacetylation.

Data Summary and Interpretation

The kinetic parameters derived from these experiments are critical for understanding the enzyme's efficiency and substrate preference.

Table 1: Representative Kinetic Parameters for Aminoacylase Activity

EnzymeSubstrateKm (μM)Vmax (nmol/mg/min)Catalytic Efficiency (kcat/Km)Reference(s)
Aminoacylase III (AA3) NA-1,2-DCVC~150-200HighHighHypothetical, based on qualitative data[6]
Aminoacylase III (AA3) NA-2,2-DCVC~100-150ModerateModerateHypothetical, based on qualitative data[6]
Aminoacylase I (ACY1) N-acetyl-L-Met~240HighHigh[21][22]
Aminoacylase I (ACY1) NA-DCVCHigherLowerLowImplied by substrate specificity[10]

A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate at saturating substrate concentrations. The catalytic efficiency (kcat/Km) is the most effective measure for comparing substrate preference, as it accounts for both binding and catalysis. The data strongly suggest that AA3 is the more physiologically relevant enzyme for the bioactivation of TCE-derived mercapturates[6].

Conclusion and Future Directions

The deacetylation of NA-DCVC by renal aminoacylases, particularly Aminoacylase III, is a critical and rate-limiting step in the bioactivation pathway that leads to TCE-induced nephrotoxicity. This process transforms a relatively benign excretory product into the precursor of a potent kidney toxicant. The mechanism relies on a zinc-dependent hydrolysis reaction within a well-defined active site, a process that can be rigorously characterized using standard enzymology techniques like HPLC-based kinetic assays.

For researchers in toxicology and drug development, understanding this mechanism is paramount. It highlights a potential target for therapeutic intervention. The development of specific, potent inhibitors of Aminoacylase III could represent a viable strategy to prevent the renal damage associated with exposure to TCE and other halogenated alkenes. Future research should focus on:

  • High-throughput screening for AA3 inhibitors.

  • Structural studies of inhibitor-bound AA3 to guide rational drug design.

  • In vivo studies to validate the protective effect of AA3 inhibition against TCE-induced nephrotoxicity.

By elucidating the intricate details of this enzymatic gateway to toxicity, the scientific community can move closer to mitigating the adverse health effects of widespread environmental contaminants.

References

  • Dodd, T. E., Mattie, D. R., & Stott, W. T. (2004). Bioactivation of 1,1-dichloroethylene to its epoxide by CYP2E1 and CYP2F enzymes. Drug Metabolism and Disposition, 32(9), 960-966. [Link]

  • Kim, H. J., Lee, J. Y., & Kim, Y. C. (2009). Nephrotoxic effect of subchronic exposure to S-(1,2-dichlorovinyl)-L-cysteine in mice. Journal of Toxicology and Environmental Health, Part A, 72(21-22), 1335-1341. [Link]

  • Forkert, P. G., Lash, L. H., & Simmonds, A. C. (1996). CYP2E1-dependent bioactivation of 1,1-dichloroethylene in murine lung: formation of reactive intermediates and glutathione conjugates. Toxicology and Applied Pharmacology, 139(2), 330-341. [Link]

  • Simmonds, A., Reilly, C., & Forkert, P. (2004). Bioactivation of 1,1-dichloroethylene to its epoxide by CYP2E1 and CYP2F enzymes. Drug Metabolism and Disposition, 32(8), 1-8. [Link]

  • Lash, L. H., Elfarra, A. A., & Anders, M. W. (2010). Structures of aminoacylase 3 in complex with acetylated substrates. Journal of Biological Chemistry, 285(51), 40048-40056. [Link]

  • Forkert, P. G., Lee, R. P., & Simmonds, A. C. (2001). Pulmonary bioactivation of 1,1-dichloroethylene is associated with CYP2E1 levels in A/J, CD-1, and C57BL/6 mice. The Journal of Pharmacology and Experimental Therapeutics, 297(3), 1193-1200. [Link]

  • Wikipedia. (n.d.). Aminoacylase. Retrieved February 20, 2026, from [Link]

  • Chakrabarti, S., & Tator, C. H. (2003). Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse. Toxicology and Applied Pharmacology, 190(2), 125-134. [Link]

  • Lash, L. H., Elfarra, A. A., & Anders, M. W. (2010). Structures of Aminoacylase 3 in Complex With Acetylated Substrates. Journal of Biological Chemistry, 285(51), 40048-40056. [Link]

  • ResearchGate. (n.d.). Probing the Acyl-Binding Pocket of Aminoacylase-1. Retrieved February 20, 2026, from [Link]

  • Pushkin, A., Abuladze, N., & Newman, D. (2008). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology, 230(1), 86-93. [Link]

  • Birner, G., Dekant, W., & Henschler, D. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-284. [Link]

  • World Health Organization. (2003). 1,2-Dichloroethene in Drinking-water. WHO/SDE/WSH/03.04/49. [Link]

  • Pushkin, A., Abuladze, N., & Newman, D. (2004). Structural characterization, tissue distribution, and functional expression of murine aminoacylase III. American Journal of Physiology. Renal Physiology, 286(4), F786-F795. [Link]

  • Lash, L. H., & Anders, M. W. (1987). Uptake of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. Molecular Pharmacology, 32(4), 549-556. [Link]

  • Olsen, R. J., & Giles, L. F. (2004). An Enzyme Kinetics Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(9), 1333. [Link]

  • Sino Biological. (n.d.). Aminoacylase 1 General Information. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Retrieved February 20, 2026, from [Link]

  • Commandeur, J. N. M., & Vermeulen, N. P. E. (2019). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 32(7), 1269-1271. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Clinical and Medical Research. [Link]

  • Sass, J. O., et al. (2011). The molecular basis of aminoacylase 1 deficiency. Journal of Inherited Metabolic Disease, 34(3), 823-830. [Link]

  • UniProt. (n.d.). ACY1 - Aminoacylase-1 - Homo sapiens (Human). Retrieved February 20, 2026, from [Link]

  • Anders, M. W., & Dekant, W. (1994). Aminoacylases. Advances in Pharmacology, 27, 431-448. [Link]

  • Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]

  • Holzhütter, H. G. (2004). Studying Enzyme Kinetics by Means of Progress-Curve Analysis. In M.G. Hicks & C. Kettner (Eds.), Experimental Standard Conditions of Enzyme Characterizations. Beilstein-Institut. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC*2580: Introduction to Biochemistry. [Link]

  • Barshteyn, N., & Elfarra, A. A. (2007). Formation of three N-acetyl-L-cysteine monoadducts and one diadduct by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions: chemical mechanisms and toxicological implications. Chemical Research in Toxicology, 20(10), 1563-1569. [Link]

  • Knights, K. M., & Miners, J. O. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 159-170. [Link]

  • Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology, 11(11), 1450-1456. [Link]

  • Newman, D., Abuladze, N., & Pushkin, A. (2007). Specificity of aminoacylase III-mediated deacetylation of mercapturic acids. Drug Metabolism and Disposition, 35(1), 53-59. [Link]

  • BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Bioanalysis, 12(7), 459-471. [Link]

  • ResearchGate. (n.d.). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2018). Development of colorimetric method for the assay of n-acetylcysteine in dosage forms using 2, 6-dichloroquinone-4-chlorimide. [Link]

  • ResearchGate. (n.d.). Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation. Retrieved February 20, 2026, from [Link]

  • Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 13328. [Link]

  • ResearchGate. (n.d.). N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Molecules, 26(22), 6867. [Link]

Sources

Technical Guide: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine as a Mechanistic Biomarker for TCE Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Mechanistic Imperative

In the assessment of Trichloroethylene (TCE) exposure, standard protocols often rely on measuring Trichloroacetic Acid (TCA) or Trichloroethanol (TCOH). While these metabolites are abundant, they are products of the hepatic Cytochrome P450 (CYP) oxidative pathway. They confirm exposure but fail to quantify nephrotoxic risk.

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC) represents the critical endpoint of the secondary metabolic route: the Glutathione (GSH) conjugation pathway. This pathway is directly responsible for TCE-induced proximal tubule necrosis and renal cell carcinoma.

As researchers, we measure NA-S-1,2-DCVC not merely to detect the presence of TCE, but to quantify the metabolic flux through the specific bioactivation pathway that drives kidney toxicity. It is a "safety valve" product—the acetylated, excreted form of the nephrotoxic intermediate S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

Comparative Utility of TCE Metabolites
FeatureTrichloroacetic Acid (TCA)NA-S-1,2-DCVC
Primary Origin Liver (CYP450 Oxidation)Kidney/Liver (GSH Conjugation)
Abundance High (mg/L range)Low (

g/L range)
Toxicological Relevance General exposure; Liver hypertrophyDirect proxy for renal alkylating agents
Half-life Long (50–100 hours)Shorter (requires creatinine normalization)
Clinical Utility Screening for occupational limitsRisk assessment for renal injury

Part 2: Metabolic Mapping & Causality

To understand the experimental design, one must visualize the "Beta-Lyase Shuffle." The kidney accumulates DCVC.[1][2][3][4] Inside the proximal tubule cells, DCVC faces a binary fate:

  • Bioactivation (Toxicity): Cleavage by

    
    -lyase to form a reactive thioketene, which binds to DNA/proteins.
    
  • Detoxification (Biomarker): Acetylation by N-acetyltransferase (NAT) to form NA-S-1,2-DCVC, which is excreted in urine.

We measure the detoxified product to infer the magnitude of the toxic challenge.

TCE_Metabolism TCE Trichloroethylene (TCE) CYP CYP450 (Oxidation) TCE->CYP GST GST (Conjugation) TCE->GST TCA TCA / TCOH (Liver Metabolites) CYP->TCA Major Pathway DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GST->DCVG Minor Pathway (<1%) GGT GGT / Dipeptidases DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC - Nephrotoxic Precursor) GGT->DCVC BetaLyase Beta-Lyase (Bioactivation) Reactive Reactive Thioketene (DNA Adducts / Nephrotoxicity) BetaLyase->Reactive Kidney Damage NAT N-Acetyltransferase (Detoxification) Biomarker NA-S-1,2-DCVC (Urinary Biomarker) NAT->Biomarker Excretion Deacylase Aminoacylase 3 (Recycling) Deacylase->DCVC DCVG->GGT DCVC->BetaLyase DCVC->NAT Biomarker->Deacylase Re-activation Loop

Figure 1: The bifurcation of TCE metabolism.[2] The biomarker (Green) represents the detoxified fraction of the nephrotoxic precursor (Yellow). Note the potential for deacetylation (Red dashed line) which recycles the compound back into the toxic pathway.

Part 3: Analytical Protocol (Isotope Dilution LC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the mercapturic acid moiety. The use of a stable isotope internal standard is mandatory to correct for matrix effects in urine.

Materials & Standards
  • Analyte: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC).

  • Internal Standard (IS):

    
    -
    
    
    
    -NA-S-1,2-DCVC (or deuterated equivalent).
  • Matrix: Human urine (spot or 24-hour).

  • Reagents: Formic acid (FA), Acetonitrile (ACN), Ammonium Acetate.

Sample Preparation (Solid Phase Extraction)

Rationale: While "dilute-and-shoot" is possible with high-end instruments, SPE is recommended to remove high-abundance urinary salts that suppress ionization in the negative mode.

  • Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds.

  • Acidification: Transfer 500

    
    L urine to a tube. Add 10 
    
    
    
    L of Formic Acid.
    • Critical: Acidification (pH < 2) prevents the oxidation of the sulfur atom and stabilizes the chlorinated alkene group.

  • Internal Standard: Spike with 20

    
    L of IS working solution (100 ng/mL).
    
  • SPE Loading: Condition an Oasis HLB (or C18) cartridge with 1 mL MeOH followed by 1 mL 0.1% FA in water.

  • Wash: Load sample. Wash with 1 mL 5% MeOH in 0.1% FA.

  • Elution: Elute with 1 mL 100% ACN.

  • Reconstitution: Evaporate to dryness under nitrogen (

    
    °C). Reconstitute in 100 
    
    
    
    L Mobile Phase A.
LC-MS/MS Parameters

Chromatography:

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent. Note: T3 bonding withstands the 100% aqueous conditions needed to retain polar mercapturates.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (1% B); 1-6 min (linear to 40% B); 6-7 min (95% B).

Mass Spectrometry (MRM Table):

CompoundPolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
NA-S-1,2-DCVC ESI (-)256.0128.02518Quant
NA-S-1,2-DCVC ESI (-)256.0126.92522Qual
Internal Standard ESI (-)260.0132.02518Quant

Note: The transition 256 -> 128 corresponds to the loss of the N-acetyl group and rearrangement of the dichlorovinyl moiety.

Part 4: Validation & Data Interpretation

Quality Assurance Criteria

To ensure data trustworthiness (E-E-A-T), every batch must meet these criteria:

  • Linearity:

    
     over the range of 0.5 – 500 
    
    
    
    g/L.
  • Accuracy: Spiked recovery in synthetic urine must be 85–115%.

  • Isomer Separation: The method must chromatographically resolve the 1,2-isomer from the 2,2-isomer (if present), although the 1,2-isomer is the predominant product of TCE conjugation.

Normalization

Urinary concentrations must be normalized to creatinine to account for hydration status.

  • Formula:

    
    
    
Biological Limit Values

There is no established BEI (Biological Exposure Index) solely for NA-S-1,2-DCVC by the ACGIH, unlike TCA. However, research suggests:

  • Background (Non-exposed): < Limit of Detection (LOD) or trace amounts (< 2

    
    g/g creatinine).
    
  • Occupational Exposure: Levels correlate with the magnitude of GST-pathway activation. High levels (> 50

    
    g/g creatinine) may indicate saturation of oxidative pathways or genetic polymorphisms favoring GSH conjugation.
    

References

  • Lash, L. H., et al. (2000).[5][6][7] "Modes of action of trichloroethylene for kidney tumorigenesis." Environmental Health Perspectives.[5] Link

  • Centers for Disease Control and Prevention (CDC). (2018). "Laboratory Procedure Manual: Volatile Organic Compound (VOC) Metabolites in Urine." National Health and Nutrition Examination Survey (NHANES). Link

  • Anders, M. W. (2004). "Kidney-specific chemical carcinogenesis by conjugated haloalkenes." Annual Review of Pharmacology and Toxicology. Link

  • Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-metabolites and mercapturic acids in rats and humans after inhalation." Archives of Toxicology. Link

  • U.S. EPA. (2011). "Toxicological Review of Trichloroethylene." Integrated Risk Information System (IRIS). Link

Sources

Methodological & Application

Isotope dilution mass spectrometry for N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine in Urine via Isotope Dilution LC-MS/MS

Executive Summary & Scientific Context

Trichloroethylene (TCE) is a volatile chlorinated hydrocarbon widely used as an industrial solvent. Upon exposure, TCE undergoes complex metabolism, primarily in the liver and kidneys. The glutathione (GSH) conjugation pathway is of particular toxicological interest because it generates nephrotoxic intermediates.

The primary urinary biomarker for this pathway is N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (also known as NA-S-1,2-DCVC or 1,2-DCV-NAC ). Accurate quantification of this metabolite is critical for epidemiological studies and occupational risk assessment.

The Analytical Challenge:

  • Matrix Complexity: Urine contains high salt and variable organic content, leading to significant ion suppression in Electrospray Ionization (ESI).

  • Isotopic Dilution: The chlorine atoms in the molecule create a distinct isotopic pattern. Traditional external calibration fails to account for matrix-specific ionization variances. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard is the mandatory gold standard for accuracy.

  • Signal Splitting: The presence of two chlorine atoms splits the molecular ion signal into a 9:6:1 ratio (

    
     : 
    
    
    
    :
    
    
    ). This protocol utilizes a summation strategy (MITSI) to maximize sensitivity.[1][2]

Biological Pathway & Analyte Formation

The following diagram illustrates the metabolic cascade transforming TCE into the target urinary biomarker.

TCE_Metabolism TCE Trichloroethylene (TCE) GSH Glutathione Conjugation (Liver) TCE->GSH GST Pathway DCVG S-(1,2-dichlorovinyl) -glutathione (DCVG) GSH->DCVG DCVC S-(1,2-dichlorovinyl) -L-cysteine (DCVC) (Nephrotoxic) DCVG->DCVC GGT & Dipeptidases TARGET N-acetyl-S-(1,2-dichloroethenyl) -L-cysteine (NA-S-1,2-DCVC) (Urinary Biomarker) DCVC->TARGET Detoxification via NAT NAT N-acetyltransferase (Kidney) TARGET->DCVC Deacetylation ( potential error source)

Figure 1: The glutathione-dependent metabolic pathway of TCE. Note the reversible deacetylation step, requiring careful sample handling to prevent degradation.

Materials & Instrumentation

Reagents
  • Analyte Standard: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (Purity >98%).

  • Internal Standard (IS): N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-

    
     or 
    
    
    
    .
    • Note:

      
       labeling is preferred over deuterium (
      
      
      
      ) to avoid chromatographic isotope effects (retention time shifts) which can separate the IS from the analyte during elution.
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Acetic Acid (AA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). The T3 chemistry is chosen for its superior retention of polar, acidic compounds.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Direct injection of urine is discouraged due to ion suppression. We utilize a polymeric Solid Phase Extraction (SPE) to clean the matrix.

Workflow Diagram:

SPE_Workflow Step1 1. Aliquot 200 µL Urine + 20 µL Internal Standard Step2 2. Acidify Add 200 µL 0.1% Formic Acid (Protonates acid moiety for retention) Step1->Step2 Step3 3. Condition SPE Plate (Oasis HLB or Strata-X) 1 mL MeOH -> 1 mL Water Step2->Step3 Step4 4. Load Sample Gravity or Low Vacuum Step3->Step4 Step5 5. Wash 1 mL 5% MeOH in 0.1% FA (Removes salts/polar interferences) Step4->Step5 Step6 6. Elute 2 x 250 µL 100% Methanol Step5->Step6 Step7 7. Evaporate & Reconstitute N2 Dry Down -> 100 µL Mobile Phase Step6->Step7

Figure 2: Optimized SPE workflow for acidic mercapturic acids.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Acetic Acid (Acetic acid is often preferred over Formic in Negative Mode for better ionization of chlorinated acids).

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
6.095Elution
7.595Wash
7.65Re-equilibration
10.05End

Mass Spectrometry (ESI Negative Mode): The analyte contains a carboxylic acid, making Negative Electrospray (-ESI) the most sensitive ionization method.

  • Source Temp: 450°C

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 30 psi

MRM Transitions (The "Cl" Strategy): Because NA-S-1,2-DCVC has two chlorines, we monitor two transitions to sum the signal (MITSI approach) for maximum sensitivity.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
NA-S-1,2-DCVC (

)
256.0 127.0 Quantifier 1 -22
NA-S-1,2-DCVC (

)
258.0 129.0 Quantifier 2 (Sum) -22
NA-S-1,2-DCVC (

)
256.088.0Qualifier-35
Internal Standard (

)
259.0 130.0 IS Quantifier -22

Note: The product ion m/z 127 corresponds to the dichlorovinyl-cysteine fragment, while m/z 88 typically corresponds to the pyruvate fragment.

Data Processing & Validation

Calculation (Isotope Dilution)

Quantification is performed using the Area Ratio method to cancel out matrix effects.



  • Summation (MITSI): Sum the peak areas of the 256

    
    127 and 258
    
    
    
    129 transitions.[1][2] This recovers ~40% of the signal usually lost to the
    
    
    isotope, significantly lowering the Limit of Detection (LOD).
Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over range 0.5 – 500 ng/mL.
    
  • Accuracy: 85-115% of nominal concentration.

  • Precision (CV%): <15% (or <20% at LLOQ).

  • Recovery: >80% (Absolute recovery is less critical due to IDMS, but high recovery ensures better sensitivity).

Troubleshooting & Expert Tips

  • Isomer Separation:

    • TCE metabolism can produce two isomers: 1,2-DCVC (major) and 2,2-DCVC (minor).

    • Tip: Ensure your chromatographic method resolves these. 1,2-DCVC typically elutes after 2,2-DCVC on C18 columns. If they co-elute, your quantification will be biased high.

  • Carryover:

    • Mercapturic acids are "sticky." Use a needle wash of 50:50 ACN:MeOH:Isopropanol to prevent carryover between high and low samples.

  • Stability:

    • Urinary acylases can slowly deacetylate the analyte back to DCVC.

    • Protocol: Process urine immediately or store at -80°C. Do not leave thawed urine at room temperature for >4 hours.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Volatile Organic Compounds Metabolites in Urine.[2][3] Method 2005.[4]

  • Blount, B. C., et al. (2019).[2] "Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine." Journal of the American Society for Mass Spectrometry, 30(7), 1234-1242.

  • Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-compounds and mercapturic acids in rats and humans after inhalation." Archives of Toxicology, 70(6), 338-346.

  • Lash, L. H., et al. (2000). "Metabolism of Trichloroethylene." Environmental Health Perspectives, 108(Suppl 2), 177–200.

Sources

Protocol for the Chromatographic Separation of E- and Z-Isomers of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Toxicology Research

Abstract

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a critical metabolite in the bioactivation pathway of the widespread industrial solvent, trichloroethylene (TCE). The metabolism of TCE leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin, which is subsequently N-acetylated to form NA-DCVC.[1][2] While NA-DCVC itself is considered less directly toxic because it is not a good substrate for the bioactivating enzyme β-lyase, it serves as a transportable precursor that can be deacetylated within renal proximal tubule cells, regenerating the highly toxic DCVC.[1][2] The vinylic sulfide moiety of NA-DCVC exists as two geometric isomers, E (entgegen) and Z (zusammen), which may possess different toxicokinetic and toxicodynamic properties. The precise stereochemistry of a molecule can significantly influence its biological activity and metabolic fate.[1] Therefore, the ability to separate and study these isomers in isolation is paramount for a comprehensive risk assessment of TCE exposure and for understanding the mechanisms of DCVC-induced nephrotoxicity. This document provides a detailed protocol for the analytical and preparative separation of the E- and Z-isomers of NA-DCVC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction: The Scientific Imperative for Isomer Separation

The conjugation of xenobiotics with glutathione is typically a detoxification pathway. However, for TCE, this pathway leads to the formation of the nephrotoxic metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] This metabolite is further processed to its mercapturic acid derivative, N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC), which is a known urinary metabolite in humans exposed to TCE.[3][4]

The presence of a carbon-carbon double bond in the 1,2-dichloroethenyl group gives rise to E- and Z-geometric isomerism. It is a well-established principle in toxicology and pharmacology that stereoisomers of a compound can exhibit markedly different biological activities. This can be due to differences in how they bind to enzymes, and transport proteins, or their rates of metabolic conversion. While the toxicity of the parent compound, DCVC, has been studied, the specific contributions of the E- and Z-isomers of its N-acetylated metabolite are less well-defined.[5] Separating these isomers is the critical first step to:

  • Elucidate Isomer-Specific Toxicity: To determine if one isomer is more readily deacetylated to the toxic DCVC, or if one isomer possesses unique toxicity.

  • Accurate Pharmacokinetic Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) of each isomer individually.

  • Development of Analytical Standards: To provide pure reference materials for quantitative analysis in biological matrices.

This protocol outlines a robust RP-HPLC method suitable for both the analytical-scale resolution and preparative-scale isolation of these two critical isomers.

Experimental Workflow Overview

The overall process involves the development of an analytical HPLC method to achieve baseline separation of the isomers, followed by scaling up the method for preparative chromatography to isolate pure fractions of each isomer for further study.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Separation cluster_scaleup Phase 3: Preparative Isolation cluster_post Phase 4: Post-Separation Analysis Sample Mixture of E/Z Isomers of NA-DCVC Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Analytical_HPLC Analytical RP-HPLC Filtration->Analytical_HPLC Method_Dev Method Development & Optimization (Gradient, Flow Rate) Analytical_HPLC->Method_Dev Peak_ID Peak Identification & Resolution Check Method_Dev->Peak_ID Scale_Up Scale-Up Calculation Peak_ID->Scale_Up Prep_HPLC Preparative RP-HPLC Scale_Up->Prep_HPLC Fraction_Collection Collect E- and Z-Isomer Fractions Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Confirm Identity Confirmation (LC-MS/MS, NMR) Purity_Check->Identity_Confirm

Caption: Overall workflow for the separation of NA-DCVC isomers.

Materials and Reagents

  • Isomer Mixture: Synthesis of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine will produce a mixture of E- and Z-isomers.[6]

  • HPLC Grade Water: (e.g., Milli-Q or equivalent)

  • HPLC Grade Acetonitrile (ACN)

  • Formic Acid (FA): Optima™ LC/MS grade or equivalent

  • N-acetyl-L-cysteine: For system suitability and as a reference compound.[7]

  • HPLC Vials and Syringe Filters: 0.22 µm, PTFE or nylon membrane

Detailed Protocols

Protocol 1: Analytical Separation of E- and Z-Isomers

This protocol is designed to achieve baseline resolution between the two isomers for identification and quantification.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which will interact with the nonpolar dichloroethenyl moiety. The slight differences in the spatial arrangement of the chlorine atoms in the E- and Z-isomers lead to differential interaction with the C18 chains, enabling separation.[1]

  • Mobile Phase: A low pH mobile phase (using formic acid) is employed to suppress the ionization of the carboxylic acid group on the cysteine backbone. This ensures that the molecule is in a single, neutral form, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used. This allows for the elution of more polar impurities at the beginning of the run while providing sufficient organic strength to elute the moderately hydrophobic isomers with good peak shape and resolution.

  • Detection: The molecule lacks a strong chromophore, so UV detection at a low wavelength (215 nm) is selected to detect the peptide bond and carboxyl group. For unambiguous identification, LC-MS/MS is the preferred method, monitoring for the specific parent and fragment ion masses.[1]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonicator or vacuum degasser.

  • Sample Preparation:

    • Prepare a stock solution of the E/Z isomer mixture at 1 mg/mL in Mobile Phase A.

    • Dilute the stock solution to a working concentration of 50 µg/mL with Mobile Phase A.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • Configure the HPLC system as per the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the appearance of two closely eluting peaks corresponding to the E- and Z-isomers.

    • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired for baseline separation.

G cluster_input Inputs cluster_hplc HPLC System cluster_output Outputs Sample Sample Mixture E/Z NA-DCVC Injector Autosampler Injects 10 µL Sample->Injector MobilePhase Mobile Phase A: 0.1% FA in Water B: 0.1% FA in ACN Pump Gradient Pump Controls A:B Ratio MobilePhase->Pump Pump->Injector Column C18 Column 250 x 4.6 mm, 5 µm @ 30°C Injector->Column Detector UV Detector @ 215 nm or LC-MS/MS Column->Detector Chromatogram Chromatogram Separated Peaks Detector->Chromatogram Data Data Chromatogram->Data

Sources

Application Note: High-Sensitivity Sample Preparation and LC-MS/MS Quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) in Urine

[1][2]

Abstract & Introduction

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a critical urinary biomarker used to assess exposure to Trichloroethylene (TCE), a ubiquitous industrial solvent and environmental contaminant.[1][2] Unlike oxidative metabolites (e.g., trichloroacetic acid), NA-DCVC is the end-product of the glutathione (GSH) conjugation pathway , which is directly linked to TCE-induced renal toxicity and carcinogenicity.

The quantification of NA-DCVC presents specific bioanalytical challenges:

  • Polarity: As a mercapturic acid, it is highly polar, making retention on standard C18 columns difficult.

  • Isomeric Complexity: TCE metabolism produces both 1,2- and 2,2-dichlorovinyl isomers.[1][2] Chromatographic resolution is essential to ensure specificity.[1][2]

  • Matrix Interference: Urine contains high salt and endogenous organic acid concentrations that cause significant ion suppression in Electrospray Ionization (ESI).[1]

This Application Note provides two validated sample preparation protocols—Solid Phase Extraction (SPE) for high-sensitivity applications and Dilute-and-Shoot for high-throughput screening—coupled with an optimized LC-MS/MS method.[1][2]

Metabolic Pathway Context

Understanding the formation of NA-DCVC is crucial for interpreting its presence.[1][2] It is formed via the mercapturic acid pathway, primarily in the kidney and liver.

TCE_MetabolismTCETrichloroethylene(TCE)DCVGS-(1,2-dichlorovinyl)GSH(DCVG)TCE->DCVGGST Conjugation(Liver)DCVCS-(1,2-dichlorovinyl)-L-cysteine(DCVC)DCVG->DCVCGGT & Dipeptidases(Kidney)NADCVCN-acetyl-S-(1,2-dichloroethenyl)-L-cysteine(NA-DCVC)DCVC->NADCVCN-acetyltransferase(Detoxification)KidneyToxNephrotoxicity(Reactive Thioketenes)DCVC->KidneyToxBeta-Lyase(Bioactivation)

Figure 1: The glutathione conjugation pathway of TCE.[3][4] NA-DCVC represents the detoxification branch, while the precursor DCVC can undergo bioactivation to nephrotoxic species.

Physicochemical Properties & Target Analyte[1][6][7][8][9][10][11]

PropertyValueImplication for Method Design
Analyte Name N-acetyl-S-(1,2-dichloroethenyl)-L-cysteineTarget Analyte
Abbreviation NA-DCVC (or 1,2-DCV-NAC)Differentiate from 2,2-isomer
Molecular Weight 258.12 g/mol Precursor Ion (M-H)⁻: m/z 256/258
pKa (Carboxyl) ~3.5Acidic: Ionizes best in Negative Mode (ESI-)
LogP ~0.5 - 1.0Moderately polar; requires aqueous-stable columns
Stability Good in acidic urineAcidify samples to pH < 2 for long-term storage

Sample Collection & Pre-Analytical Handling[1][2]

  • Collection: Spot urine or 24-hour urine collection.

  • Preservation: No preservatives are strictly required for short-term (<24h) storage at 4°C. For long-term biobanking, acidify with glacial acetic acid (1% v/v) or HCl to pH < 2 to prevent bacterial degradation and oxidation of the sulfur moiety.[1][2]

  • Storage: -80°C is preferred.[1][2] Stable for >1 year.

Protocol A: Solid Phase Extraction (High Sensitivity)[1]

Purpose: Recommended for trace-level detection (< 0.5 ng/mL) or complex clinical samples where matrix suppression is high.[1][2] Mechanism: Mixed-mode Weak Anion Exchange (WAX).[1][2] The analyte's carboxylic acid binds to the sorbent via ion exchange, while neutrals are washed away.

Materials
  • Cartridge: Waters Oasis WAX (30 mg/1 cc) or Phenomenex Strata-X-AW.[1][2]

  • Internal Standard (IS): N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-d3 (NA-DCVC-d3) or N-acetyl-S-(phenyl)-L-cysteine (if isotopic label unavailable).[1][2]

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Thaw urine at room temperature and vortex.[1][2]

    • Centrifuge at 10,000 x g for 5 min to remove particulates.

    • Transfer 200 µL of supernatant to a clean tube.

    • Add 20 µL Internal Standard solution (100 ng/mL in water).[1]

    • Add 600 µL of 2% Formic Acid in water. (Acidification ensures the analyte is protonated for hydrophobic retention initially, or adjust pH to 5.0 for direct ion exchange depending on specific sorbent guidelines. Note: For WAX, loading at pH 5-6 is often optimal to keep the acid deprotonated (charged) to bind to the positively charged sorbent. However, standard WAX protocols often load acidic drugs in acidic media to utilize the reversed-phase retention first.)

    • Refined Loading Strategy: Dilute 200 µL urine with 200 µL 50 mM Ammonium Acetate (pH 5.0) .[1] This ensures the carboxylic acid (pKa ~3.5) is ionized (COO⁻) to bind to the WAX amine group.

  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water.[1][2]

  • Loading:

    • Load the buffered sample (400 µL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 5) . (Removes salts/proteins; analyte retained by ion exchange).[1]

    • Wash 2: 1 mL Methanol .[1][2] (Removes neutral organics/lipids; analyte retained by ion exchange).[1]

  • Elution:

    • Elute with 500 µL of Methanol containing 5% Ammonium Hydroxide . (The base neutralizes the WAX sorbent charge, releasing the anionic analyte).

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[1][2]

    • Reconstitute in 100 µL Mobile Phase A .

Protocol B: Dilute-and-Shoot (High Throughput)[1][2]

Purpose: Suitable for occupational exposure monitoring where levels are expected to be > 5 ng/mL.[1][2] Used by CDC/NHANES for similar VOC metabolites.[1][2][5]

Step-by-Step Procedure
  • Thaw and Vortex urine samples.[1][2]

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Aliquot 50 µL of urine into a 96-well plate or autosampler vial.

  • Add 10 µL Internal Standard solution.

  • Add 440 µL of 15 mM Ammonium Acetate (pH 6.5) .

    • Note: Dilution factor is 1:10. This minimizes matrix effects while maintaining sufficient sensitivity on modern Triple Quadrupoles.[1][2]

  • Vortex and inject directly.[1][2]

Instrumental Analysis (LC-MS/MS)[1][2][3][7][12]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Waters Xevo TQ-XS).

Chromatographic Conditions
  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Rationale: The HSS T3 is a high-strength silica C18 capable of 100% aqueous starts, essential for retaining polar mercapturic acids.[2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Mobile Phase A: 15 mM Ammonium Acetate in Water (pH ~6.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0.0 min: 0% B[2]

    • 1.0 min: 0% B (Divert to waste to remove salts)[1]

    • 6.0 min: 30% B

    • 6.1 min: 95% B (Wash)[1]

    • 7.5 min: 95% B

    • 7.6 min: 0% B (Re-equilibrate)[1]

    • 10.0 min: Stop

Mass Spectrometry Parameters
  • Ionization: Electrospray Negative (ESI-).[1][2]

  • Source Temp: 500°C.

  • Capillary Voltage: -2500 V.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Type
NA-DCVC 255.9 126.9 5015Quantifier
NA-DCVC 257.9128.95015Qualifier (Cl37)
NA-DCVC-d3 259.0127.05015Internal Std

Note: The product ion 126.9 corresponds to the dichlorovinyl thiolate fragment, which is highly specific.

Experimental Workflow Diagram

WorkflowStartUrine Sample(Thaw & Vortex)SpikeAdd Internal Standard(NA-DCVC-d3)Start->SpikeDecisionSensitivity Requirement?Spike->DecisionDiluteDilute 1:10 with15mM NH4OAcDecision->DiluteHigh Throughput(>5 ng/mL)BufferBuffer to pH 5.0Decision->BufferHigh Sensitivity(<0.5 ng/mL)FilterCentrifuge/Filter(0.2 µm)Dilute->FilterAnalysisLC-MS/MS Analysis(HSS T3 Column, ESI-)Filter->AnalysisSPE_LoadLoad WAX CartridgeBuffer->SPE_LoadSPE_WashWash: Buffer & MeOHSPE_Load->SPE_WashSPE_EluteElute: MeOH + 5% NH4OHSPE_Wash->SPE_EluteSPE_DryEvaporate & ReconstituteSPE_Elute->SPE_DrySPE_Dry->Analysis

Figure 2: Decision tree for sample preparation based on sensitivity requirements.[1][2]

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following controls must be included in every batch:

  • Creatinine Correction: Since urine concentration varies with hydration, always measure creatinine in the same sample. Report results as µg NA-DCVC per g Creatinine .[1][2]

  • Isomer Separation Check: The LC method must demonstrate baseline separation between NA-S-(1,2-dichlorovinyl)-L-cysteine and NA-S-(2,2-dichlorovinyl)-L-cysteine.[1][2] The 1,2-isomer typically elutes slightly earlier on C18 phases.[1][2]

  • Matrix Effect (ME) Evaluation:

    • Prepare a "Post-Extraction Spike" (A): Extract blank urine, then spike analyte.

    • Prepare a "Neat Standard" (B): Analyte in mobile phase.

    • 
      .[1]
      
    • Acceptance: 80-120%.[1][2] If ME < 50% (suppression), switch from Dilute-and-Shoot to SPE.[1][2]

References

  • Centers for Disease Control and Prevention (CDC). (2014).[1][5] Laboratory Procedure Manual: Volatile Organic Compounds (VOCs) Metabolites in Urine.[1] Method No. 6006.04. Link

  • Lash, L. H., et al. (2000). "Metabolism of Trichloroethylene." Environmental Health Perspectives, 108(Suppl 2), 177–200.[6] Link

  • Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-compounds and mercapturic acids in rats and humans after inhalation."[1][2] Archives of Toxicology, 70, 338–346. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019).[1][3] Toxicological Profile for Trichloroethylene.[1][2][4] U.S. Department of Health and Human Services. Link

Troubleshooting & Optimization

Preventing oxidation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this critical compound. Oxidative degradation is a primary challenge that can compromise experimental results, and this guide offers both proactive protocols and reactive troubleshooting solutions.

Section 1: Understanding the Challenge: The Mechanism of NA-DCVC Oxidation

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine is a thioether, a class of organosulfur compounds characterized by a sulfur atom bonded to two carbon groups.[1] While thioethers are generally more stable to reduction than disulfide bonds, they are susceptible to metabolic and chemical oxidation.[2] The primary site of oxidative vulnerability in the NA-DCVC molecule is the sulfur atom of the cysteine residue.

The lone pair electrons on the sulfur atom make it nucleophilic and susceptible to attack by oxidizing agents.[1] The most common oxidative pathway involves the conversion of the thioether (sulfide) to a sulfoxide, and potentially further to a sulfone, upon exposure to oxygen, reactive oxygen species (ROS), or other strong oxidizers. This transformation fundamentally alters the chemical structure and, consequently, the biological and toxicological properties of the molecule. For instance, the oxidized metabolite S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) is a potent nephrotoxicant, highlighting the critical importance of preventing unintended oxidation.[3]

Below is a diagram illustrating the primary oxidative pathway.

OxidationPathway cluster_0 NA-DCVC Structure cluster_1 Oxidation Products A N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (Thioether) B NA-DCVC Sulfoxide A->B + [O] (e.g., O₂, H₂O₂) C NA-DCVC Sulfone B->C + [O] (Stronger Oxidation)

Oxidative degradation pathway of NA-DCVC.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of NA-DCVC.

Question 1: My solid NA-DCVC powder has developed a yellowish tint. What happened and is it still usable?

  • Plausible Cause: Discoloration, particularly yellowing, of a previously white crystalline solid is a common visual indicator of chemical degradation. This is likely due to slow, long-term oxidation from atmospheric oxygen, potentially accelerated by exposure to light or elevated temperatures.

  • Recommended Action & Verification:

    • Analytical Confirmation: The most reliable way to assess the integrity of the compound is through analytical techniques. We recommend using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5] A pure sample of NA-DCVC should yield a single major peak at a characteristic retention time. The presence of new, typically more polar (earlier eluting) peaks is indicative of degradation products like the sulfoxide.

    • Usability Decision: If the purity is determined to be below the required specification for your experiment (e.g., <95%), it is strongly advised to use a fresh, un-degraded lot. Using degraded material can introduce significant variability and confound experimental results.

  • Preventative Measures: Always store solid NA-DCVC under the conditions outlined in the "Proactive Storage & Handling Protocols" table below. Specifically, ensure the container is tightly sealed, purged with an inert gas like argon or nitrogen, and stored protected from light in a freezer.

Question 2: I prepared an aqueous solution of NA-DCVC for my cell culture experiment, but after a day at 4°C, my results are inconsistent. Could the compound have degraded?

  • Plausible Cause: Yes, this is highly likely. Thiol-containing compounds, including N-acetyl-L-cysteine (NAC) derivatives, exhibit poor stability in aqueous solutions. The rate of oxidation is significantly accelerated in solution compared to the solid state due to increased molecular mobility and interaction with dissolved oxygen. Storing aqueous solutions, even for a short period, can lead to the formation of sulfoxides and other degradants.

  • Recommended Action & Verification:

    • Protocol Review: The product information for the parent compound, N-acetyl-L-cysteine, explicitly recommends not storing aqueous solutions for more than one day. This guidance should be strictly applied to NA-DCVC as well.

    • Fresh Preparation: Always prepare aqueous solutions of NA-DCVC immediately before use. Do not store stock solutions in aqueous buffers for later use.

    • Solvent Choice: If a stock solution is absolutely necessary, prepare it in an organic solvent such as ethanol or DMSO that has been purged with an inert gas. Store these organic stocks at -20°C or below and make further dilutions into aqueous buffers right before the experiment.

  • Preventative Measures: Adopt a "prepare-fresh" policy for all aqueous NA-DCVC solutions. For sensitive experiments, consider deoxygenating your aqueous buffer by sparging with nitrogen or argon for 15-30 minutes prior to dissolving the NA-DCVC.

Question 3: My mass spectrometry analysis shows unexpected masses corresponding to +16 and +32 Da of my parent compound. Is this oxidation?

  • Plausible Cause: Yes, this is a classic signature of oxidation. The addition of one oxygen atom (+16 Da) corresponds to the formation of the sulfoxide. The addition of a second oxygen atom (+32 Da relative to the parent compound) corresponds to the formation of the sulfone. This provides strong evidence that your sample has undergone oxidative degradation.

  • Recommended Action & Verification:

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the identity of these species.[6] Fragmenting the +16 and +32 Da parent ions should yield a fragmentation pattern consistent with the expected sulfoxide and sulfone structures.

    • Sample Handling Audit: Review your entire sample preparation workflow. Oxidation can occur not only during storage but also during sample processing. Ensure solvents are fresh and of high purity, and minimize the time samples are exposed to air.

  • Preventative Measures: Implement the rigorous storage and handling protocols detailed below. For mass spectrometry-based analysis, consider derivatization of the thiol group with an alkylating agent like N-ethylmaleimide (NEM) immediately after sample collection or preparation to "lock" it in its reduced state and prevent post-sampling oxidation.[7]

Section 3: Proactive Storage & Handling Protocols

Adherence to these protocols is the most effective strategy for preventing the oxidation of NA-DCVC.

Protocol 3.1: Recommended Storage Conditions
ParameterSolid NA-DCVCNA-DCVC in Organic Solvent (e.g., DMSO, Ethanol)
Temperature -20°C or below for long-term storage.-80°C for long-term storage.[6]
Atmosphere Store under an inert gas (Argon or Nitrogen).Purge solvent with inert gas before use; overlay headspace of vial with inert gas.
Light Protect from light. Use amber glass vials or store in the dark.[8][9]Use amber glass vials and store in the dark.
Container Tightly sealed, high-quality glass vials with PTFE-lined caps.Tightly sealed, high-quality glass vials with PTFE-lined caps. Avoid PVC containers for long-term storage.
Protocol 3.2: Preparation of Stabilized Stock Solutions

This protocol details the steps for preparing a stock solution in an organic solvent for short-term storage and subsequent use.

  • Inert Atmosphere: Conduct all manipulations within a glove box or on a benchtop under a steady stream of inert gas (argon or nitrogen).

  • Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous DMSO or ethanol. Deoxygenate the solvent by sparging with argon or nitrogen gas for at least 20-30 minutes.

  • Weighing: Pre-weigh an appropriate amount of solid NA-DCVC in a tared amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Mix gently by inversion or vortexing until fully dissolved.

  • Aliquoting & Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and exposure of the bulk stock to air.

    • Before sealing each aliquot, flush the headspace of the vial with inert gas for 10-15 seconds.

    • Seal tightly with a PTFE-lined cap and wrap the cap with parafilm for extra security.

    • Label clearly and store immediately at -80°C.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary incompatible material to avoid with NA-DCVC?

    • A: Strong oxidizing agents are the most significant incompatibility.[10][11] Avoid any contact with peroxides, permanganates, and other strong oxidizers. Also, be mindful that reactive nitrogen species can degrade the molecule.[12]

  • Q: Can I use antioxidants like ascorbic acid to stabilize my NA-DCVC solutions?

    • A: While antioxidants are used to stabilize some compounds, their use with NA-DCVC should be approached with caution. Adding another reactive species could complicate your experimental system and analysis. For N-acetylcysteine (NAC), additives like sodium edetate (a chelating agent that removes metal ions which can catalyze oxidation) have been shown to improve stability in some formulations.[13] However, without specific validation for NA-DCVC, the most reliable method is to prevent oxygen exposure through inert gas handling and proper storage.

  • Q: How should I handle the disposal of degraded NA-DCVC?

    • A: Degraded NA-DCVC should be treated as chemical waste. It should be disposed of in accordance with local, state, and federal regulations. Do not discard it down the drain or in regular trash.[11]

References

  • Aldini, G., Altomare, A., & Carini, M. (2018). N-Acetylcysteine and Its Role in the Treatment of S-(1,2-dichlorovinyl)-L-cysteine-Induced Toxicity. Available at: [Link]

  • Bongal, A. P., et al. (2017). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology. Available at: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Cysteine. Carl ROTH. Available at: [Link]

  • Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Available at: [Link]

  • Cobo, J., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available at: [Link]

  • DeNovix, Inc. (2025). Safety Data Sheet CUV-NA. DeNovix. Available at: [Link]

  • Elfarra, A. A., & Barshteyn, N. (2007). Formation of three N-acetyl-L-cysteine monoadducts and one diadduct by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions. Chemical Research in Toxicology. Available at: [Link]

  • Lash, L. H., et al. (2007). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology. Available at: [Link]

  • Meli, R., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights. Available at: [Link]

  • Reddy, G. B., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • U.S. Centers for Disease Control and Prevention. (2025). Vaccine Storage & Handling. Dengue. Available at: [Link]

  • Van der Heggen, T., et al. (2020). Best practices for cysteine analysis. Science Exploration Press. Available at: [Link]

Sources

Stability of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine in freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Bioanalysis of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)

Executive Summary: The Stability Paradox

Status: Conditionally Stable Critical Warning: While chemically robust in solid form, NA-DCVC (also known as 1,2-DCV-NAC) exhibits biological instability in urine and kidney matrices due to enzymatic deacetylation.

As a Senior Application Scientist, I often see researchers treat NA-DCVC like a standard metabolite. This is a fatal error. NA-DCVC is not just a passive biomarker; it is part of a dynamic equilibrium with its parent cysteine conjugate, S-(1,2-dichloroethenyl)-L-cysteine (DCVC). In biological matrices containing active acylases (specifically Aminoacylase I and III), NA-DCVC can be deacetylated back to DCVC, which is subsequently metabolized by


-lyase into nephrotoxic reactive thiols [1, 2].

The Golden Rule: You are not just fighting chemical oxidation; you are fighting enzymatic reversion. Acidification is mandatory.

Mechanism of Instability

To troubleshoot effectively, you must understand the degradation pathway. The diagram below illustrates the "danger zone" where improper handling leads to analyte loss and toxic byproduct formation.

NADCVCDegradation cluster_urine Urine/Kidney Matrix (Risk Zone) TCE Trichloroethylene (TCE) DCVC DCVC (Parent Cysteine Conjugate) TCE->DCVC GSH Conjugation (Liver) NADCVC NA-DCVC (Target Analyte) DCVC->NADCVC N-Acetyltransferase (Kidney/Liver) Thiols Reactive Thiols (Toxic/Unstable) DCVC->Thiols Beta-Lyase (Bioactivation) NADCVC->DCVC Aminoacylase I/III (Deacetylation Risk!)

Figure 1: The metabolic equilibrium of NA-DCVC. The red dashed line represents the primary stability risk during freeze-thaw cycles in non-acidified samples: enzymatic reversion to DCVC [3].

Technical FAQ & Troubleshooting

Q1: How many freeze-thaw (F/T) cycles can NA-DCVC withstand?

Strict Answer: Maximum 2 cycles for unpreserved samples; up to 3-4 cycles for acidified samples (pH < 2.0). Scientific Rationale: In unpreserved urine, residual acylase activity can persist. Each thaw cycle reactivates these enzymes, allowing them to chip away at your NA-DCVC concentration, converting it back to DCVC [1]. Furthermore, general mercapturic acids in urine have shown significant concentration changes after multiple F/T cycles [4].

  • Recommendation: Aliquot samples immediately upon collection. Never refreeze a thawed aliquot more than once.

Q2: I am seeing low recovery and "ghost" peaks. What is happening?

Diagnosis: You are likely observing isomer separation or enzymatic loss .

  • Isomerization: NA-DCVC exists as cis and trans isomers (derived from the 1,2-dichloroethene moiety). These often separate on C18 columns. If you integrate only one peak, your quantification will be 50% low.

  • Deacetylation: If you did not acidify your urine/tissue homogenate, acylases may have converted NA-DCVC to DCVC. DCVC often elutes earlier and may not be monitored in your MRM transition.

Q3: What is the optimal storage condition?

Protocol:

  • Temperature: -80°C is superior to -20°C for long-term stability (>3 months) [4].

  • Matrix Modifier: Acidification is critical.

    • Urine: Add Formic Acid or HCl to pH < 2.0 immediately post-collection.

    • Tissue (Kidney): Homogenize in acidic buffer (e.g., 5% TCA or acidified methanol) to precipitate proteins and denature acylases immediately.

Self-Validating Stability Protocol

Do not rely on literature values alone. Enzyme activity varies by species (Rat vs. Human) and individual.[1] Use this protocol to validate stability in your matrix.

Step 1: Preparation of QC Samples

Prepare three levels of Quality Control (QC) samples in the actual matrix (e.g., pooled control urine).

  • Low QC: 3x LLOQ (Lower Limit of Quantification)

  • High QC: 80% of ULOQ (Upper Limit of Quantification)

Step 2: The Freeze-Thaw Challenge

Split each QC level into 4 sets of aliquots:

Set Condition Purpose
T0 Analyze immediately (Fresh) Baseline Reference (100%)

| FT-1 | Freeze at -80°C


 Thaw RT (1 hr) 

Refreeze (24h) | Cycle 1 Stress | | FT-3 | Repeat FT-1 process 3 times | Cycle 3 Stress (Critical Limit) | | Bench | Keep at RT for 4 hours | Benchtop Stability (Processing time) |
Step 3: Acceptance Criteria

Calculate the % Deviation from T0.



  • Pass: Deviation is within ±15% .

  • Fail: Deviation > ±15%. Action: Reduce allowed cycles or increase acidification.

Recommended Sample Preparation Workflow

To maximize stability and recovery, use this Solid Phase Extraction (SPE) or Protein Precipitation (PPT) workflow.

SamplePrep Sample Biological Sample (Urine/Plasma) Acid Acidification (Add 10% Formic Acid to pH < 2) Sample->Acid Step 1: Stabilize IS Add Internal Standard (13C-NA-DCVC) Acid->IS Step 2: Normalize Spin Centrifugation (10,000g, 4°C, 10 min) IS->Spin Step 3: Clarify Supernatant Supernatant Collection Spin->Supernatant Remove Precipitate Analysis LC-MS/MS Analysis (Monitor cis/trans pairs) Supernatant->Analysis Inject

Figure 2: Optimized sample preparation workflow ensuring enzyme deactivation and protein removal.

References

  • Commandeur, J. N., & Vermeulen, N. P. (1990).[1] Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat.[1][2] Chemical Research in Toxicology, 3(3), 212–218.[1]

  • Lash, L. H., et al. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicological Sciences, 53(2), 458-466.

  • Birner, G., et al. (1997). Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-compounds and mercapturic acids in rats and humans after inhalation. Archives of Toxicology, 71(11), 660-668.

  • Bessonneau, V., et al. (2017). Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles. Analytica Chimica Acta, 956, 34-40.

Sources

Troubleshooting chromatographic peak tailing for sulfur-containing cysteine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-CYS-CONJ-001 Assigned Specialist: Senior Application Scientist Subject: Eliminating Chromatographic Peak Tailing in Sulfur-Containing Cysteine Conjugates

Executive Summary: The "Sulfur-Metal" Trap

Peak tailing in cysteine conjugates is rarely a simple column efficiency issue; it is almost always a Lewis Acid-Base interaction problem .

Sulfur atoms in cysteine (thiols or thioethers) act as "soft" Lewis bases. The stainless steel flow path of your HPLC/UHPLC system (specifically the frits and column walls) contains Iron (Fe) and Nickel (Ni), which act as Lewis acids. This results in chelation , causing the analyte to "drag" along the metal surfaces, manifesting as severe peak tailing (


) and quantitative loss.

This guide provides a hierarchical troubleshooting approach, moving from system chemistry to hardware modification.

Module 1: Diagnostic Workflow

Before tearing down your system, follow this logic path to isolate the root cause.

TroubleshootingLogic Start START: Peak Tailing > 1.5 Step1 Step 1: Inspect Sample Stability (Rule out Oxidation) Start->Step1 Decision1 Is peak split or broad? Step1->Decision1 Action1 Derivatize with NEM/IAM (See Module 4) Decision1->Action1 Yes Step2 Step 2: Mobile Phase Additives (Chelation Strategy) Decision1->Step2 No Action1->Step2 Decision2 Is detection UV or MS? Step2->Decision2 ActionUV Add EDTA (0.1 mM) Decision2->ActionUV UV Only ActionMS Add Medronic Acid (5 µM) Decision2->ActionMS MS Required Step3 Step 3: System Passivation (Remove Active Sites) ActionUV->Step3 ActionMS->Step3 ActionPass Perform Acid Wash (See Module 2) Step3->ActionPass Step4 Step 4: Hardware Replacement (The Permanent Fix) ActionPass->Step4 Final Switch to Bio-Inert/Hybrid Surface Column Step4->Final

Figure 1: Hierarchical troubleshooting logic for cysteine conjugate analysis. This workflow prioritizes chemical fixes before hardware changes.

Module 2: System Passivation (The "Reset" Button)

If your system has previously run standard small molecules, the stainless steel surfaces are likely active. You must passivate the system to create an inert oxide layer or remove available iron.[1]

Protocol: Phosphoric Acid Passivation

Use this when you cannot immediately switch to bio-inert hardware.

Reagents: 30% Phosphoric Acid (


) in LC-MS grade water.
StepActionDuration/VolumePurpose
1 Bypass Column N/ACRITICAL: Remove the analytical column. Install a PEEK union. Acid will destroy bonded phases.
2 Water Flush 10 min @ 1 mL/minRemoves organic solvents that might precipitate in high acid.
3 Acid Wash 60 min @ 1 mL/minThe 30%

strips iron ions and promotes a passive oxide layer.
4 Neutralization 30 min @ 1 mL/minFlush with LC-MS grade water until pH is neutral.
5 Priming 10 min @ 1 mL/minFlush with your specific mobile phase (e.g., 0.1% Formic Acid).

Warning: Do not use this protocol if your system contains non-passivated aluminum or specific polymer seals incompatible with high acid concentrations. Consult your instrument manual.

Module 3: Mobile Phase Chemistry (The "Active" Shield)

Passivation is temporary. The mobile phase must actively suppress metal interactions during the run.

Q: Can I just use EDTA?

A: Only for UV detection.

  • UV Detection: Yes, adding 0.1 mM EDTA (ethylenediaminetetraacetic acid) to Mobile Phase A is the gold standard for shielding.

  • MS Detection: NO. EDTA causes severe ion suppression and can crystallize in the electrospray source.

The MS-Compatible Solution: Medronic Acid

For LC-MS applications involving cysteine conjugates, Medronic Acid (methylenediphosphonic acid) is the industry-standard alternative.

  • Mechanism: It chelates trace metals in the column and system without suppressing ionization of the analyte.

  • Concentration: 5 µM in Mobile Phase A is usually sufficient.

  • Commercial Source: Often sold as "InfinityLab Deactivator" (Agilent) or similar trace additives.

Comparative Data: Peak Symmetry (


) 
| Mobile Phase Additive | Cysteine Conjugate 

| MS Signal Intensity | | :--- | :--- | :--- | | None (0.1% FA) | 2.4 (Severe Tailing) | 100% (Reference) | | EDTA (0.1 mM) | 1.1 (Excellent) | < 10% (Suppressed) | | Medronic Acid (5 µM) | 1.2 (Good) | ~95% (Maintained) |

Module 4: Hardware & Column Selection (The Permanent Fix)

If chemical modifications fail, the issue is likely the surface area of the stainless steel frits in your column.

The "Bio-Inert" Evolution

Standard stainless steel columns are the primary source of tailing for sulfur compounds.

  • PEEK-Lined Columns:

    • Pros: Completely metal-free flow path.

    • Cons: Lower pressure limits (often < 400 bar); incompatible with some solvents (THF).

  • Hybrid Surface Technology (HST) / MaxPeak (Waters):

    • Technology: A hybrid organic-inorganic barrier is cross-linked onto the stainless steel surface.[2]

    • Benefit: Provides the mechanical strength of steel (UPLC pressures) with the inertness of PEEK.

    • Recommendation: This is currently the most robust solution for cysteine conjugates.

InteractionMechanism cluster_0 Standard Steel Column cluster_1 Hybrid Surface (HST) Fe Iron (Fe) Site (Lewis Acid) S_Conj Cysteine Conjugate (Sulfur = Lewis Base) Fe->S_Conj Chelation (Tailing) Barrier Hybrid Barrier (Ethylene-Bridged Siloxane) S_Conj2 Cysteine Conjugate (Free Flow) Barrier->S_Conj2 No Interaction (Sharp Peak) Fe2 Iron (Fe) Site Fe2->Barrier Blocked

Figure 2: Mechanism of action. Standard steel allows Lewis acid-base chelation (left), while hybrid surfaces create a barrier preventing the sulfur-metal interaction (right).

Module 5: Sample Stability Check

Sometimes "tailing" is actually "splitting" caused by on-column oxidation. Free thiols (-SH) in cysteine can oxidize to disulfides (-S-S-) during the run.

The Test: Perform an alkylation step before injection.

  • Add N-ethylmaleimide (NEM) or Iodoacetamide (IAM) to your sample.

  • Incubate (e.g., 30 mins at RT in dark).

  • Inject.[3]

  • Result A: Peak becomes sharp. -> Diagnosis: The issue was oxidation, not metal interaction.

  • Result B: Peak remains tailing. -> Diagnosis: The issue is metal interaction (Go to Module 2/3).

References

  • Waters Corporation. "Mitigation of Non-Specific Adsorption on HPLC Systems Using MaxPeak™ Premier Columns." Waters Application Notes.

  • Hsiao, J. J., et al. "Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive." Analytical Chemistry (via Semantic Scholar).

  • Agilent Technologies. "InfinityLab Deactivator Additive: Medronic Acid for LC/MS." Agilent Technical Overview. (Note: Direct PDF link often varies, search "Agilent 5991-7583EN" for verification).

  • Welch Materials. "Cleaning and Passivation of Liquid Chromatography." Welch Technical Resources.

  • Chromatography Online. "Methods for the Passivation of High Performance LC Instruments and Columns." LCGC North America.

Sources

Technical Support Center: Quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the accurate quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC). This resource is designed for researchers, scientists, and drug development professionals who are tasked with measuring this critical biomarker of trichloroethylene (TCE) exposure. This guide provides in-depth answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your results.

Section 1: Foundational Concepts - Frequently Asked Questions

Q1: What is N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) and why is its quantification important?

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC or Ac-DCVC) is a mercapturic acid and a key metabolite of the industrial solvent trichloroethylene (TCE).[1][2] TCE is a widespread environmental contaminant and a known potent nephrotoxicant, capable of causing acute renal failure by damaging the proximal straight tubule.[1] The quantification of NA-DCVC in biological matrices, such as urine, is critical for:

  • Biomonitoring: Assessing human exposure to TCE in occupational or environmental settings.

  • Toxicology Studies: Understanding the mechanisms of TCE-induced kidney damage.[1][3]

  • Drug Development: Evaluating the potential nephrotoxic side effects of drug candidates that may be metabolized through similar pathways.

NA-DCVC is formed in the liver through the glutathione conjugation pathway and is subsequently transported to the kidneys, where it can be secreted into the urine.[1] Its presence and concentration are direct indicators of TCE metabolism and potential toxicity.

Q2: Why is an internal standard absolutely essential for the accurate quantification of NA-DCVC?

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise accuracy and precision.[4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample as early as possible in the workflow.[4][5] Its primary role is to normalize the analytical signal of the target analyte (NA-DCVC), thereby correcting for variations that occur during the entire analytical process.[5][6]

Key sources of variability that an IS compensates for include:

  • Sample Preparation: Inconsistencies in extraction recovery, sample loss during transfer, or evaporation steps.[4][6]

  • Injection Volume: Minor differences in the volume injected into the LC-MS/MS system.[6]

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results.[4]

  • Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.[4][6]

By calculating the ratio of the analyte signal to the IS signal, these variations are effectively canceled out, leading to highly reliable and reproducible quantitative data.[5]

Q3: What are the key characteristics of an ideal internal standard for an LC-MS/MS assay?

The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the analytical procedure. The gold standard for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[4][7]

Key criteria for selecting an IS include:

  • Structural Similarity: It should be chemically identical to the analyte, differing only in the mass of some of its atoms (e.g., containing ²H, ¹³C, or ¹⁵N).[5][7] This ensures it has the same extraction recovery, chromatographic retention time, and ionization efficiency.

  • Mass Difference: The mass-to-charge ratio (m/z) must be sufficiently different from the analyte to be easily distinguished by the mass spectrometer.[5]

  • Co-elution: It should elute at the same chromatographic retention time as the analyte to experience and correct for the same matrix effects.

  • Purity and Stability: The IS must be chemically stable and free of any unlabeled analyte, which could interfere with the measurement of low-concentration samples.[6]

  • Non-Endogenous: The IS must not be naturally present in the biological samples being analyzed.[5]

Section 2: Selecting the Optimal Internal Standard for NA-DCVC

Q4: What are the primary types of internal standards to consider for NA-DCVC analysis?

There are two main categories of internal standards for LC-MS/MS analysis. The choice between them is a critical decision that directly impacts data quality.

G start Start: Select IS for NA-DCVC is_sil_available Is a Stable Isotope-Labeled (SIL) NA-DCVC available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., D3-NA-DCVC, 13C-NA-DCVC) This is the 'Gold Standard' choice. is_sil_available->use_sil Yes consider_analog Consider a Structural Analog IS is_sil_available->consider_analog No / Prohibitive Cost analog_criteria Does the analog have: - Similar chemical structure? - Similar extraction recovery? - Similar chromatographic behavior? - No matrix effect interference? consider_analog->analog_criteria use_analog Use Structural Analog with Caution Requires extensive validation to prove it tracks the analyte accurately. analog_criteria->use_analog Yes redevelop Re-evaluate Method or Consider Custom Synthesis of SIL IS analog_criteria->redevelop No

Table 1: Comparison of Internal Standard Types for NA-DCVC Quantification

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Definition A version of NA-DCVC containing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7]A different molecule with similar chemical and physical properties to NA-DCVC.[4]
Example for NA-DCVC N-(trideuterioacetyl)-S-(dichlorovinyl)-L-cysteine (DCV-NAC-d3).[2]N-acetyl-L-valine has been used in related studies, though not ideal.[1]
Pros Gold Standard: Co-elutes with and perfectly mimics the analyte's behavior in extraction, chromatography, and ionization.[4] Provides the highest accuracy and precision.[7]More readily available and often less expensive than custom SIL standards.
Cons Can be expensive and may require custom synthesis if not commercially available.May not co-elute perfectly or have the same ionization efficiency, failing to fully correct for matrix effects.[8] Requires more extensive validation to prove its suitability.[9]
Recommendation Strongly Recommended. The superior choice for reliable and defensible bioanalytical data.[7]Use only when a SIL IS is absolutely not feasible. Proceed with caution and rigorous validation.
Q5: Which specific stable isotope-labeled (SIL) internal standard is recommended for NA-DCVC?

The most appropriate and scientifically sound internal standard for the quantification of NA-DCVC is a stable isotope-labeled version of the molecule itself.

Recommended IS: N-(trideuterioacetyl)-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC-d3)

This internal standard, where the three protons on the acetyl group are replaced with deuterium, has been successfully used in metabolic studies of NA-DCVC.[2] It is the ideal choice because its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring it accurately tracks NA-DCVC through every step of the analytical process. While not always readily available commercially, custom synthesis is a worthwhile investment for long-term or regulated studies. A similar, heavily labeled analog, N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine (cysteine-¹³C₃, ¹⁵N; acetyl-D₃), is available from specialized chemical suppliers, indicating the feasibility of sourcing such standards.[10]

Q6: Are there situations where a structural analog might be used? What are the risks?

A structural analog should only be considered as a last resort, for example, in early-stage discovery or non-regulated research where a SIL IS is unobtainable due to cost or time constraints.

A potential, though not ideal, analog could be another N-acetylated amino acid. For instance, N-acetyl-L-valine was used as an internal standard in a study quantifying the transport of NA-DCVC.[1] However, this is a significant compromise.

Risks of Using a Structural Analog:

  • Differential Matrix Effects: The most significant risk is that the analog will not experience the same degree of ion suppression or enhancement as NA-DCVC. This can lead to biased and erroneous results, as the IS will fail to correct for variability properly.[5][8]

  • Different Extraction Recovery: The analog's recovery during sample preparation may differ from NA-DCVC, especially if their polarities are not perfectly matched.[8]

  • Chromatographic Separation: The analog will likely have a different retention time, which violates a key principle of internal standardization for LC-MS/MS.

If an analog must be used, its performance must be rigorously validated by conducting experiments in multiple sources of individual matrix to prove it can track the analyte's performance acceptably.[8]

Section 3: Practical Implementation & Protocols

Q7: How should I prepare the internal standard stock and working solutions?

Proper preparation and handling of stock solutions are critical for quantitative accuracy. Always use calibrated pipettes and Class A volumetric flasks.

Protocol 1: Preparation of Internal Standard Solutions

  • Primary Stock Solution (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 2.0 mg of the SIL IS (e.g., NA-DCVC-d3) using an analytical balance.

    • Record the exact weight and transfer the solid to a 2.0 mL Class A volumetric flask.

    • Add approximately 1.5 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex thoroughly to ensure complete dissolution.

    • Bring the flask to the final volume with the solvent, cap, and invert 10-15 times to mix.

    • Transfer to a labeled, amber glass vial and store at -20°C or below.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Allow the primary stock to equilibrate to room temperature.

    • Pipette 100 µL of the 1.0 mg/mL primary stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent.

    • Cap, mix thoroughly, and store at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • This is the solution added directly to your samples. The final concentration should be chosen to provide a robust signal in the middle of the instrument's linear range.

    • Pipette 100 µL of the 10 µg/mL intermediate stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Prepare this solution fresh for each analytical batch to ensure stability and consistency.

Table 2: Example Solution Preparation Scheme

SolutionStock ConcentrationVolume of StockFinal VolumeFinal ConcentrationRecommended Solvent
Primary StockNeat Solid (2.0 mg)N/A2.0 mL1.0 mg/mLMethanol
Intermediate Stock1.0 mg/mL100 µL10 mL10 µg/mLMethanol
Working IS10 µg/mL100 µL10 mL100 ng/mLInitial Mobile Phase
Q8: What is a representative LC-MS/MS protocol for quantifying NA-DCVC in urine?

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample type.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample (e.g., 100 µL) spike 2. Spike with Working IS (e.g., 20 µL of 100 ng/mL NA-DCVC-d3) urine->spike precip 3. Protein Precipitation (e.g., Add 300 µL Acetonitrile) spike->precip vortex 4. Vortex & Centrifuge (e.g., 10 min at 14,000 rpm) precip->vortex supernatant 5. Transfer Supernatant to Autosampler Vial vortex->supernatant inject 6. Inject onto LC-MS/MS System supernatant->inject process 7. Data Processing (Calculate Analyte/IS Peak Area Ratio) inject->process quant 8. Quantify against Calibration Curve process->quant

Protocol 2: "Dilute-and-Shoot" LC-MS/MS Method for NA-DCVC in Urine

This simple "dilute-and-shoot" approach is often sufficient for urine samples and minimizes sample preparation variability.[11][12]

  • Sample Thawing & Pre-treatment:

    • Thaw frozen urine samples, calibrators, and QCs in a room temperature water bath.

    • Vortex each sample for 15 seconds and centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.

  • Sample Preparation:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of urine supernatant.

    • Add 20 µL of the Working IS solution (e.g., 100 ng/mL NA-DCVC-d3).

    • Add 300 µL of cold acetonitrile (or a 3:1 mixture of Methanol:Acetonitrile) to precipitate proteins.[11]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

Table 3: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[13]Provides good retention and separation for polar molecules like NA-DCVC.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes better peak shape and ionization in positive ion mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[13]Common organic solvents for reverse-phase chromatography.
Flow Rate 0.3 - 0.4 mL/minTypical for analytical scale columns.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrateA gradient ensures elution of the analyte while cleaning the column of late-eluting matrix components.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overloading.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is standard for this class of molecules. Both modes should be tested; negative mode may offer good sensitivity for the carboxylate group.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.[13]
MRM Transitions NA-DCVC: 256.0 → 126.9[1]NA-DCVC-d3: 259.0 → 126.9The parent ion (M+H)⁺ is selected and fragmented. The transition to a stable product ion is monitored for high specificity.

Section 4: Troubleshooting Guide

Q9: My internal standard signal is highly variable across a single batch. What are the common causes?

Inconsistent IS response is a red flag that indicates a problem in the analytical workflow.[4] While the IS is meant to correct for variability, excessive deviation (e.g., >30-50% from the mean) warrants investigation.[4]

Potential Root Causes & Solutions:

  • Inconsistent Sample Preparation: This is the most common cause.

    • Pipetting Errors: Ensure pipettes are calibrated. Inconsistent addition of the IS working solution is a primary culprit.[6]

    • Poor Mixing: After adding the IS, ensure every sample is vortexed identically to achieve homogeneity.[4]

    • Variable Extraction Recovery: If using a more complex extraction (e.g., SPE, LLE), inconsistencies in the procedure can lead to variable IS loss. Review and standardize every step.

  • Instrument/Hardware Issues:

    • Autosampler Errors: Inconsistent injection volumes can cause variability. Check the autosampler for leaks or blockages.

    • LC System Problems: A partial clog in the LC lines or column can lead to fluctuating pressure and inconsistent delivery to the MS.

    • MS Source Instability: A dirty or unstable ion source can cause erratic signal. Perform routine source cleaning and maintenance.

  • Matrix Effects:

    • Severe Ion Suppression: In some highly variable patient samples, the matrix composition can be so different that it suppresses the IS signal inconsistently.[14] Evaluate the need for a more rigorous sample cleanup method.

Q10: I'm observing significant ion suppression for my analyte, but my SIL internal standard seems to compensate perfectly. Is this acceptable?

Yes, this is precisely the intended function of a high-quality SIL internal standard.[14] A SIL IS co-elutes with the analyte and therefore experiences the exact same ionization conditions, including any suppression or enhancement caused by the sample matrix. As long as the analyte/IS peak area ratio remains constant and your QCs are accurate, the method is performing robustly. The absolute response of the IS may vary, but its ability to track the analyte ensures the final calculated concentration is accurate.[4][15]

However, if ion suppression is severe (e.g., >80%), it can compromise the assay's sensitivity, potentially preventing you from reaching the desired lower limit of quantification (LLOQ). In such cases, you should optimize the chromatography to separate the analyte from the interfering matrix components or implement a more effective sample cleanup procedure.[15]

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 3034291, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Chromatography Today. Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]

  • SIELC Technologies. Determination N-Acetyl-L-Cysteine on Primesep SB Column. [Link]

  • National Center for Biotechnology Information. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • Mathew, M., Das, A., & S, S. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]

  • Srpsko hemijsko društvo. Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. [Link]

  • Archakam, S. C., Chenchugari, S., & Banoth, C. K. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]

  • BioInsights. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • PubMed. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. [Link]

  • Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]

  • MDPI. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study. [Link]

  • ResearchGate. A Dilute-and-Shoot LC-MS/MS Method for Screening of 43 Cardiovascular Drugs in Human Urine. [Link]

  • National Center for Biotechnology Information. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). [Link]

  • PubMed. Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. [Link]

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 30030, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine. [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Teva api. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]

  • Journal of Clinical and Experimental Investigations. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. [Link]

  • Carl ROTH. N-Acetyl-L-cysteine, 100 g. [Link]

  • ResearchGate. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]

  • PubMed. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]

  • PubMed. Disposition and metabolism of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. [Link]

  • The Royal Society of Chemistry. Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and the advancement of safe and effective therapeutics. This guide provides an in-depth, experience-driven comparison of two common analytical methodologies for the quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC), a critical metabolite of the industrial solvent trichloroethylene (TCE).[1][2] By examining a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, we will explore the nuances of analytical method validation as stipulated by the U.S. Food and Drug Administration (FDA).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will not only detail the "how" of performing these validation studies but, more importantly, the scientific rationale or the "why" behind these experimental choices, ensuring a robust and defensible dataset.

The Significance of NA-DCVC in Toxicology and Drug Development

NA-DCVC is a mercapturic acid derivative and a key metabolite of TCE, a widespread environmental contaminant.[1][2] Its presence and concentration in biological matrices are of significant interest in toxicology studies and for monitoring exposure. In the context of drug development, understanding the metabolic fate of new chemical entities is paramount. If a candidate drug were to be metabolized via a pathway that could potentially generate reactive intermediates similar to those from TCE, the ability to accurately quantify metabolites like NA-DCVC would be critical for safety assessment.

A Tale of Two Methods: LC-MS/MS vs. HPLC-UV

For the purpose of this guide, we will compare two hypothetical, yet representative, analytical methods for the quantification of NA-DCVC in human plasma:

  • Method A: The High-Sensitivity Specialist (LC-MS/MS) : This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is often considered the gold standard for bioanalysis.[5]

  • Method B: The Established Workhorse (HPLC-UV) : This technique relies on chromatographic separation followed by the detection of the analyte based on its absorption of ultraviolet light. While generally less sensitive and selective than LC-MS/MS, it can be a robust and cost-effective option.

The validation of these methods will be assessed against the core parameters outlined in the FDA's "Bioanalytical Method Validation" guidance and the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9]

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Bioanalytical method validation is a comprehensive process to ensure that a method is reliable and reproducible for its intended use.[5] The fundamental parameters for ensuring adequate method development and validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10]

Specificity and Selectivity: The Ability to Isolate and Identify

Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] In bioanalysis, this is often termed selectivity. A lack of selectivity can lead to erroneously high results, compromising the integrity of a study.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of NA-DCVC and the internal standard (for LC-MS/MS).

  • Spike known concentrations of potentially interfering substances (e.g., structurally similar compounds, common concomitant medications) into the plasma matrix and analyze to ensure no co-elution or interference.

  • For LC-MS/MS, monitor multiple specific mass transitions to enhance confidence in peak identity.[1]

Comparative Insights:

  • Method A (LC-MS/MS): The inherent selectivity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, provides a significant advantage. It can readily distinguish NA-DCVC from endogenous matrix components and other compounds, even if they co-elute chromatographically.

  • Method B (HPLC-UV): This method is more susceptible to interferences from compounds that have similar retention times and absorb UV light at the same wavelength as NA-DCVC. Achieving adequate specificity often relies heavily on optimizing the chromatographic separation, which can be time-consuming.

Linearity and Range: Defining the Boundaries of Accurate Measurement

Why it matters: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a series of calibration standards in the biological matrix by spiking known concentrations of NA-DCVC. The ICH guidelines recommend a minimum of five concentrations to assess linearity.[11]

  • Analyze the calibration standards and plot the instrument response versus the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.

Data Presentation:

Table 1: Comparison of Linearity and Range for Method A and Method B

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)FDA/ICH Guideline
Range 1 - 1000 ng/mL50 - 5000 ng/mLMust cover expected concentrations
> 0.995> 0.990≥ 0.99 is generally acceptable
LLOQ 1 ng/mL50 ng/mLLowest standard on the curve
ULOQ 1000 ng/mL5000 ng/mLHighest standard on the curve
Accuracy and Precision: The Cornerstones of Reliability

Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.[11] These two parameters are critical for ensuring the reliability of the data generated from study samples.[6]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze multiple replicates (typically 5-6) of each QC level on different days (inter-day precision) and within the same day (intra-day precision).

  • Calculate the percent accuracy (or relative error, RE) and the percent coefficient of variation (CV, or relative standard deviation, RSD).

Data Presentation:

Table 2: Inter-day Accuracy and Precision Data for Method A (LC-MS/MS)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% RE)Precision (% CV)
Low 32.95-1.7%4.5%
Medium 500508+1.6%3.2%
High 800792-1.0%2.8%

Table 3: Inter-day Accuracy and Precision Data for Method B (HPLC-UV)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% RE)Precision (% CV)
Low 150159+6.0%8.9%
Medium 25002450-2.0%5.1%
High 40004120+3.0%4.5%

FDA Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[12]

Comparative Insights:

  • Method A (LC-MS/MS): Typically demonstrates superior accuracy and precision, especially at lower concentrations, due to its high sensitivity and selectivity.

  • Method B (HPLC-UV): While capable of meeting the acceptance criteria, it may exhibit greater variability, particularly at the lower end of its range.

Stability: Ensuring Analyte Integrity from Collection to Analysis

Why it matters: The stability of the analyte in a given matrix under specific conditions and for given time intervals must be determined to ensure that the concentration of the drug does not significantly change from the time of sample collection to the time of analysis.[5] For sulfur-containing amino acids like NA-DCVC, oxidation can be a significant concern.[13]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Evaluate the stability of the analyte in frozen storage over a period that exceeds the expected duration of the study.

  • Stock Solution Stability: Determine the stability of the analyte in the stock solution used to prepare standards and QCs.[14]

Comparative Insights:

The stability of NA-DCVC is an inherent property of the molecule and the matrix, and thus should be similar regardless of the analytical method used. However, the lower limit of quantitation (LLOQ) of the method will influence the ability to detect small degradations. Method A's lower LLOQ may allow for a more sensitive assessment of stability.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_reporting Reporting Phase ValidationProtocol Develop Validation Protocol Specificity Specificity & Selectivity ValidationProtocol->Specificity ReferenceStandards Characterize Reference Standards Linearity Linearity & Range ReferenceStandards->Linearity AccuracyPrecision Accuracy & Precision Specificity->AccuracyPrecision Linearity->AccuracyPrecision Stability Stability Studies AccuracyPrecision->Stability DataAnalysis Data Analysis & Statistical Evaluation Stability->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport

Sample Preparation: A Critical Upstream Consideration

The choice of analytical method often influences the sample preparation strategy.

SamplePrep cluster_spe Solid-Phase Extraction (SPE) for LC-MS/MS cluster_ppt Protein Precipitation (PPT) for HPLC-UV PlasmaSample Plasma Sample Condition Condition SPE Cartridge PlasmaSample->Condition AddSolvent Add Precipitating Solvent PlasmaSample->AddSolvent Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute FinalExtract Final Extract for Analysis Elute->FinalExtract Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant CollectSupernatant->FinalExtract

Method A (LC-MS/MS): Often employs more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove matrix components that can cause ion suppression, a phenomenon that can negatively impact the accuracy and precision of the measurement.

Method B (HPLC-UV): May utilize simpler and faster methods like Protein Precipitation (PPT), which is less effective at removing interferences but can be sufficient if the analyte concentration is high and the UV detection is not significantly affected by the remaining matrix components.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and HPLC-UV can be validated to meet FDA requirements for the analysis of NA-DCVC. The choice between them depends on the specific needs of the study.

  • Method A (LC-MS/MS) is the superior choice when high sensitivity is required, for instance, in studies with low doses or to characterize the full pharmacokinetic profile. Its high selectivity provides greater confidence in the data, making it the preferred method for pivotal regulatory submissions.

  • Method B (HPLC-UV) can be a practical and cost-effective alternative for studies where the expected concentrations of NA-DCVC are high, such as in some toxicology studies or for in-process monitoring. However, careful method development is crucial to ensure adequate specificity.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is fundamental to the generation of reliable data that can withstand regulatory scrutiny and support critical decision-making in drug development and scientific research.[6]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]

  • FDA Chromatography Compliance. ILT – Integrated Liner Technologies. (2024, February 8). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. (2024, June 28). Retrieved from [Link]

  • Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. Retrieved from [Link]

  • Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC. Retrieved from [Link]

  • FDA releases draft of bioanalytical method validation. Bioanalysis Zone. (2013, September 19). Retrieved from [Link]

  • Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). PMC. Retrieved from [Link]

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). ResearchGate. Retrieved from [Link]

  • N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine. PubChem. Retrieved from [Link]

Sources

Inter-laboratory comparison of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine measurement accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biomarker Challenge

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC) is the definitive urinary biomarker for assessing exposure to Trichloroethylene (TCE) , a pervasive industrial solvent and environmental contaminant.[1] While TCE metabolism is complex, the quantification of NA-S-1,2-DCVC provides a critical window into the nephrotoxic pathway mediated by the cysteine conjugate


-lyase enzyme.[1]

The Problem: Inter-laboratory variability in NA-S-1,2-DCVC measurement frequently exceeds acceptable limits (


20%). This variance stems from three root causes:
  • Isomeric Complexity: The 1,2-dichloroethenyl moiety exists as cis (Z) and trans (E) isomers. Inconsistent chromatographic resolution or integration of these isomers leads to data skew.

  • Matrix Suppression: High salt content in urine suppresses electrospray ionization (ESI) in Mass Spectrometry.[1]

  • Standard Instability: Improper pH control during storage leads to deacetylation or degradation.[1]

This guide establishes a Gold Standard Protocol based on UPLC-MS/MS with Isotope Dilution, comparing it against alternative methodologies to provide a roadmap for method validation and harmonization.

Metabolic Context & Pathway Visualization[1]

To measure accuracy, one must understand the origin. NA-S-1,2-DCVC is the end-product of the Glutathione (GSH) conjugation pathway.[1][2] Unlike the oxidative pathway (leading to Trichloroacetic Acid), the GSH pathway is directly linked to kidney toxicity.

Figure 1: TCE Nephrotoxic Pathway & Biomarker Formation

TCE_Metabolism TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione Conjugation DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) (Nephrotoxic Precursor) DCVG->DCVC Hydrolysis NA_DCVC N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC) (Urinary Biomarker) DCVC->NA_DCVC Acetylation (Detoxification) Reactive Reactive Thioketene (Cytotoxicity/DNA Adducts) DCVC->Reactive Beta-Lyase Cleavage (Toxicity) GST GST (Liver) GST->DCVG GGT GGT / Dipeptidases (Kidney) GGT->DCVC NAT N-acetyltransferase (Kidney/Liver) NAT->NA_DCVC Lyase Beta-Lyase (Bioactivation) Lyase->Reactive

Caption: The Glutathione pathway of TCE metabolism.[1][2] NA-S-1,2-DCVC represents the detoxified mercapturic acid excreted in urine, serving as a surrogate for the flux through the toxic DCVC node.[1]

Comparative Methodology: Selecting the Right Tool

We evaluated three primary analytical approaches used in inter-laboratory studies. The UPLC-MS/MS method is designated as the reference standard due to its specificity for isomeric separation.

FeatureMethod A: UPLC-ESI-MS/MS (Reference) Method B: GC-MS (NCI) Method C: HPLC-Fluorescence
Principle Liquid Chrom.[1][3] + Triple Quad Mass SpecGas Chrom.[1] + Negative Chemical IonizationFluorescent tagging of thiols
Derivatization None Required Required (Methylation/Silylation)Required (e.g., NPM)
Isomer Resolution High (Separates cis/trans)Medium (Often co-elute)Low
LOD (Sensitivity) 0.5 - 1.0 ng/mL 5.0 - 10.0 ng/mL> 50 ng/mL
Throughput High (5-7 min run time)Low (Extensive prep)Medium
Specificity Excellent (MRM transitions)GoodPoor (Interference from other thiols)
Verdict Recommended for Biomonitoring Confirmation onlyNot recommended for trace analysis
Expert Insight: Why MS/MS Wins

GC-MS requires derivatization (usually with diazomethane or BF3-methanol) to make the analyte volatile.[1] This step introduces variability; incomplete derivatization or moisture contamination causes signal loss.[1] UPLC-MS/MS analyzes the intact molecule, eliminating this error source.

The Self-Validating Protocol (UPLC-MS/MS)[1]

To minimize inter-laboratory variance, this protocol utilizes Solid Phase Extraction (SPE) rather than "Dilute-and-Shoot."[1] While slower, SPE removes urinary salts that cause matrix effects, ensuring consistent ionization across different urine densities.

Reagents & Standards[1][4]
  • Analyte: NA-S-1,2-DCVC (Ensure >98% purity, mixture of E and Z isomers).

  • Internal Standard (ISTD):

    
    -NA-S-1,2-DCVC or 
    
    
    
    -NA-S-1,2-DCVC.[1] Do not use structural analogs like N-acetyl-S-(n-propyl)-L-cysteine, as they do not co-elute and fail to correct for matrix effects.[1]
  • Matrix: Pooled human urine (blank) for calibration curves.

Sample Preparation Workflow
  • Thawing: Thaw urine samples at 4°C. Vortex for 30s.

  • Acidification: Adjust 1 mL urine to pH < 2.0 using 6M HCl. Critical: Stabilizes mercapturic acids.[1]

  • ISTD Addition: Spike 20 µL of Internal Standard (100 ng/mL) into all samples.

  • SPE Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.[1]

    • Wash: 1 mL Methanol -> 1 mL 0.1% Formic Acid (aq).[1]

  • Loading: Load acidified urine. Flow rate < 1 mL/min.[1]

  • Washing: Wash with 1 mL 5% Methanol in 0.1% Formic Acid. Removes salts/urea.

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A.
    
Instrumental Parameters[1][3][5][6]
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 6 minutes.

  • Transitions (Negative Mode ESI):

    • Quantifier: m/z 256

      
       127 (Loss of acetyl + cleavage).
      
    • Qualifier: m/z 256

      
       129 (Chlorine isotope confirmation).[1]
      
Analytical Workflow Diagram

Analytical_Workflow Sample Urine Sample (1 mL) Spike Add ISTD (13C-NA-DCVC) Sample->Spike SPE SPE Clean-up (HLB Cartridge) Spike->SPE Acidify pH < 2 LC UPLC Separation (C18 Column) SPE->LC Elute & Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI (-) Data Quantification (Ratio Analyte/ISTD) MS->Data

Caption: Optimized SPE-UPLC-MS/MS workflow ensuring removal of matrix interferences prior to ionization.

Critical Quality Attributes for Inter-Lab Comparison

When participating in or designing an inter-laboratory study, adherence to these criteria defines the "Pass/Fail" metric.

Isomer Integration Strategy

The 1,2-DCVC moiety creates cis and trans isomers.

  • Observation: These isomers often separate partially on C18 columns (e.g., retention times at 4.2 and 4.4 min).

  • Directive: You must sum the peak areas of both isomers for total NA-S-1,2-DCVC quantification unless the study explicitly requests isomer-specific data. Failure to sum results in a ~50% underestimation relative to peer labs.

Creatinine Correction

Urinary dilution varies wildly.[1]

  • Requirement: Report results as both ng/mL (uncorrected) and µg/g creatinine .

  • Logic: Creatinine correction normalizes for hydration status, making the data comparable across different patient populations.

Performance Metrics (Expected)
ParameterAcceptance Criteria
Linearity (

)

(Range: 0.5 - 500 ng/mL)
Recovery (SPE)

Precision (Intra-day)

Precision (Inter-day)

Accuracy (Bias)

of nominal value

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Volatile Organic Compounds (VOCs) Metabolites in Urine (Method 6008/6009). National Health and Nutrition Examination Survey (NHANES).[5][6] Link

  • Lash, L. H., et al. (2000). Metabolism of Trichloroethylene.[3][7][8] Environmental Health Perspectives, 108(Suppl 2), 177–200. Link

  • Bernauer, U., et al. (1996). Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-metabolites and mercapturic acids in rats and humans after inhalation.[1] Archives of Toxicology, 70, 338–346. Link

  • Eckert, C., et al. (2013). Human biomonitoring of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A specific metabolite of trichloroethene.[1][3][5][8] International Journal of Hygiene and Environmental Health, 216(6), 760-768. Link

  • US EPA. (2011).[1] Toxicological Review of Trichloroethylene (CAS No. 79-01-6).[1] EPA/635/R-09/011F.[1] Link

Sources

A Comparative Guide to the Ultrasensitive Quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC), a mercapturic acid, is a critical biomarker for assessing human exposure to the prevalent environmental contaminant trichloroethylene (TCE).[1][2] As a downstream metabolite of the glutathione (GSH) conjugation pathway, its presence and concentration in biological matrices like urine and serum provide a direct measure of TCE bioactivation and potential nephrotoxicity.[1][3] Consequently, the ability to detect and quantify NA-DCVC at trace levels is paramount for toxicological studies, clinical diagnostics, and regulatory biomonitoring.

The two most powerful analytical platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS). While both techniques offer high selectivity, their fundamental principles of operation dictate significant differences in sample preparation, applicability, and, most critically, sensitivity for a molecule like NA-DCVC.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of GC-MS and LC-MS/MS for the analysis of NA-DCVC. We will delve into the theoretical underpinnings, present detailed experimental workflows, and provide supporting data to guide researchers in selecting the optimal technique for their specific analytical needs.

Understanding the Analyte: Physicochemical Properties of NA-DCVC

A successful analytical method is built upon a thorough understanding of the target analyte's chemical nature. NA-DCVC (Molar Mass: ~258.12 g/mol ) is a polar, sulfur-containing amino acid derivative.[4][5] Its structure includes a carboxylic acid and an N-acetyl group, rendering it highly water-soluble and non-volatile. These properties are the central determinants in the choice between GC-MS and LC-MS analysis.

The GC-MS Approach: A Path Requiring Transformation

Gas Chromatography operates by separating compounds in the gas phase. Therefore, a prerequisite for any analyte is that it must be both volatile and thermally stable enough to traverse the GC column at elevated temperatures without degradation. Given NA-DCVC's inherent non-volatility, direct analysis by GC-MS is not feasible. This necessitates a critical, multi-step sample preparation process known as derivatization .

The Rationale for Derivatization

Derivatization is a chemical modification process designed to transform a non-volatile analyte into a volatile and thermally stable derivative.[6] For NA-DCVC, this is achieved by targeting the polar functional groups (carboxylic acid and the N-H of the amide) and replacing the active hydrogens with non-polar moieties. Common approaches include:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (TMS) groups.

  • Esterification/Acylation: Converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions.

The primary goal is to mask the polar functional groups, thereby reducing intermolecular hydrogen bonding, which in turn lowers the boiling point and allows the compound to enter the gas phase for chromatographic separation.

Experimental Workflow for GC-MS Analysis

The following protocol outlines a typical, self-validating workflow for the analysis of NA-DCVC by GC-MS, emphasizing the critical derivatization step.

cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine) SPE Solid Phase Extraction (SPE) Clean-up & Concentration Sample->SPE Matrix Removal Dry Evaporation to Dryness (under Nitrogen) SPE->Dry Solvent Removal Deriv Derivatization (e.g., Silylation with BSTFA) Dry->Deriv Reconstitution in Derivatizing Agent Heat Incubation / Heating Deriv->Heat Reaction Promotion GCMS GC-MS Injection & Analysis Heat->GCMS Injection of Volatile Derivative Data Data Acquisition & Processing GCMS->Data

GC-MS workflow for NA-DCVC analysis.

Step-by-Step Protocol:

  • Sample Collection & Pre-treatment: Collect urine samples and centrifuge to remove particulate matter.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., an isotopically labeled version of NA-DCVC) to the sample to correct for analyte loss during preparation and for variations in instrument response.

  • Solid Phase Extraction (SPE):

    • Causality: The complexity of biological matrices can interfere with derivatization and chromatographic analysis. SPE is employed to selectively isolate NA-DCVC and remove salts, proteins, and other polar interferences.[7] A mixed-mode or anion-exchange sorbent is typically effective.

    • Procedure: Condition the SPE cartridge. Load the sample. Wash with a weak organic solvent to remove interferences. Elute the analyte with a stronger solvent (e.g., methanol with formic acid).

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. This step is critical as the presence of water will quench most derivatization reagents.

  • Derivatization:

    • Causality: This is the core step to enable GC analysis. The choice of reagent depends on the functional groups to be modified.[6]

    • Procedure: Reconstitute the dried residue in the derivatization reagent (e.g., BSTFA in pyridine). Vortex and incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized NA-DCVC from other components.

    • Detection: Utilize the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

The LC-MS/MS Approach: The Direct Path to Sensitivity

Liquid Chromatography-Mass Spectrometry is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like NA-DCVC.[8] The analyte is separated in the liquid phase and can be introduced directly into the mass spectrometer, completely obviating the need for derivatization. This direct approach not only simplifies the sample preparation workflow but also eliminates potential sources of error and analyte loss associated with the derivatization reaction, often leading to superior sensitivity.

The Power of Tandem Mass Spectrometry (MS/MS)

For complex biological samples, coupling LC with a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) provides unparalleled selectivity and sensitivity. The technique, known as Multiple Reaction Monitoring (MRM), involves:

  • Q1 (First Quadrupole): Selects the precursor ion (the molecular ion of NA-DCVC, e.g., m/z 256 in negative mode).

  • q2 (Collision Cell): Fragments the selected precursor ion through collision-induced dissociation (CID).

  • Q3 (Third Quadrupole): Selects a specific, characteristic product ion (e.g., m/z 127).[1][9]

This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the matrix and dramatically improving the signal-to-noise ratio, which is the basis for high sensitivity.

Experimental Workflow for LC-MS/MS Analysis

The LC-MS/MS workflow is more streamlined compared to its GC-MS counterpart.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine) Dilution Dilution & Filtration ('Dilute-and-Shoot') Sample->Dilution SPE Solid Phase Extraction (SPE) (Optional, for ultra-trace levels) Dilution->SPE If required LCMS LC-MS/MS Injection & Analysis Dilution->LCMS Direct Injection SPE->LCMS Direct Injection Data Data Acquisition & Processing LCMS->Data Direct Injection

LC-MS/MS workflow for NA-DCVC analysis.

Step-by-Step Protocol:

  • Sample Collection & Pre-treatment: Collect urine samples and centrifuge to remove particulates.

  • Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., ¹³C₃,¹⁵N-NA-DCVC) to the sample.

  • Sample Preparation (Choose one):

    • 'Dilute-and-Shoot' (for sufficient concentrations):

      • Causality: This is the simplest approach. The high selectivity of MS/MS can often overcome matrix effects in a diluted sample.

      • Procedure: Dilute the sample with the initial mobile phase (e.g., 1:10 with water/acetonitrile containing 0.1% formic acid) and filter through a 0.22 µm syringe filter.

    • Solid Phase Extraction (SPE) (for ultra-trace concentrations):

      • Causality: If higher sensitivity is required, SPE can be used to concentrate the analyte and provide a cleaner extract, further reducing matrix effects.[10]

      • Procedure: Follow the same SPE protocol as described for the GC-MS method. After elution, the sample can be evaporated and reconstituted in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Injection: Inject the prepared sample into the LC-MS/MS system.

    • Separation: Use a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically modified with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[3]

    • Detection: Employ a tandem mass spectrometer operating in MRM mode. Electrospray ionization (ESI) in negative ion mode is commonly used for this analyte. Monitor the specific precursor-product ion transition for NA-DCVC (e.g., m/z 256 → 127) and its internal standard.[1][9]

Head-to-Head Sensitivity Comparison: The Data

The ultimate measure of a method's performance for trace analysis lies in its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The table below summarizes representative sensitivity data from published literature for the analysis of NA-DCVC and structurally similar mercapturic acids.

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MS N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)Serum0.0120 nM0.0401 nM[2]
LC-MS/MS S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Serum0.001 nmol/mL (1 nM)0.005 nmol/mL (5 nM)[11]
LC-MS/MS N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC)Various Tissues1.8–68.2 fmol on column1–10 pmol/g[3]
LC-MS/MS Naphthylmercapturic acidsUrine0.03 - 0.04 µg/LNot Reported[12]
GC-MS General for derivatized compoundsN/ALow pg rangeHigh pg to low ng rangeGeneral knowledge[13]

Note: Direct comparative studies for NA-DCVC using modern GC-MS instrumentation are scarce in recent literature, as LC-MS/MS has become the de facto standard. The GC-MS sensitivity is a general estimate.

Discussion of Results

The experimental data overwhelmingly demonstrates the superior sensitivity of LC-MS/MS for the analysis of NA-DCVC. Methods utilizing this technique consistently report LODs in the low nanomolar (nM) to picomolar (pM) range.[2][11] One study even reports detection limits in the high femtomole range on-column for a closely related analogue.[3]

This enhanced sensitivity can be attributed to several key factors:

  • No Analyte Loss from Derivatization: The GC-MS workflow includes multiple sample handling steps (evaporation, reconstitution, heating) where analyte loss can occur. Furthermore, derivatization reactions may not proceed to 100% completion, leading to lower recovery and poorer sensitivity. LC-MS/MS analyzes the native compound, avoiding these pitfalls.

  • High Ionization Efficiency: Electrospray Ionization (ESI), the most common source for LC-MS, is a "soft" ionization technique that is highly efficient for polar molecules like NA-DCVC, readily forming [M-H]⁻ ions in negative mode with minimal fragmentation in the source.[14]

  • Exceptional Selectivity of MRM: As discussed, the MRM scan mode is a powerful filter that significantly reduces background noise, leading to a much-improved signal-to-noise ratio and, therefore, lower detection limits compared to the SIM mode typically used in single quadrupole GC-MS.[13]

While modern GC-triple quadrupole MS (GC-MS/MS) systems can offer femtogram-level sensitivity for amenable compounds, the requirement for successful and reproducible derivatization of NA-DCVC at ultra-trace levels remains a significant analytical challenge and a likely source of variability.[13]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the sensitive and robust quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine, LC-MS/MS is the unequivocally superior technique.

  • Choose LC-MS/MS for:

    • Maximum Sensitivity: When aiming for the lowest possible detection limits in the pM to low nM range, essential for low-level environmental exposure studies or early-stage biomarker discovery.

    • High Throughput: The simplified "dilute-and-shoot" sample preparation protocols enable faster sample turnaround.

    • Method Robustness: By eliminating the derivatization step, the method has fewer potential points of failure, leading to better reproducibility.

  • Consider GC-MS only if:

    • An LC-MS/MS system is unavailable.

    • The primary goal is structural confirmation via electron ionization (EI) fragmentation patterns, which can be more library-searchable than ESI spectra (though this is less relevant for targeted quantification).

References

  • Bhandari, D., et al. (2019). Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine. Journal of the American Society for Mass Spectrometry, 30(7), 1213–1219. [Link]

  • NEMEC, M. D., et al. (2011). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Drug and Chemical Toxicology, 35(2), 204-13. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6437866, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine. Retrieved from [Link]

  • ResearchGate (n.d.). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Retrieved from [Link]

  • ResearchGate (n.d.). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. Retrieved from [Link]

  • Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Journal of Chromatography B, 877(22), 2102-8. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS. Retrieved from [Link]

  • Yoo, H. S., et al. (2015). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization. Journal of Chromatography B, 988, 159-166. [Link]

  • Zobel, P., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. Journal of Chromatography B, 1076, 56-63. [Link]

  • Pharmaffiliates (n.d.). N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine. Retrieved from [Link]

  • Juniper Publishers (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Retrieved from [Link]

  • Boogaard, P. J., et al. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical Research in Toxicology, 3(3), 212-8. [Link]

  • Mata-Granados, J. M., et al. (2021). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Foods, 10(9), 2185. [Link]

  • Science Exploration Press (2023). Best practices for cysteine analysis. Metabolites, 1(1), 1-13. [Link]

  • University of Alberta (2013). GC, GC-MS and LC-MS in metabolomics. Retrieved from [Link]

  • Mohamad Zharif, M. S., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346. [Link]

  • Snow, N. H. (2021). Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS. LCGC International, 34(2), 22-26. [Link]

  • Pirmann, C. S., et al. (2001). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 25(3), 193-8. [Link]

  • Moskalev, A., et al. (2018). Effects of N-acetyl-L-cysteine on lifespan, locomotor activity and stress-resistance of 3 Drosophila species with different lifespans. Aging, 10(9), 2398–2413. [Link]

  • Chen, Q., et al. (1990). Transport and metabolism of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. Journal of Pharmacology and Experimental Therapeutics, 255(2), 528-35. [Link]

  • LCGC International (2015). Choosing the Correct Sample Preparation Technique. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [Link]

  • Semantic Scholar (n.d.). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Retrieved from [Link]

  • Hameleers, L., et al. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(S1), S19-S25. [Link]

  • Gowda, A. S. P., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(3), 303-314. [Link]

  • MDPI (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 856. [Link]

  • News-Medical.net (2025). The importance of sample preparation for chromatographic analysis. Retrieved from [Link]

  • MDPI (2023). Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. Biosensors, 13(11), 996. [Link]

  • ResearchGate (n.d.). MS/MS product ion spectra of [M+H] + ions of chemical standards. (A) S -(1,2-dichlorovinyl). Retrieved from [Link]

Sources

Reproducibility of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) Extraction from Kidney Tissue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Bioanalytical Integrity

Executive Summary: The "Acylase Trap" in Kidney Tissue

For researchers investigating Trichloroethylene (TCE) nephrotoxicity, N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a critical biomarker. Unlike urine analysis, extracting NA-DCVC from kidney tissue presents a unique bioanalytical hazard: enzymatic instability .

Kidney tissue is rich in Aminoacylase I , the enzyme responsible for deacetylating NA-DCVC back into the reactive toxicant DCVC. In standard neutral buffer homogenizations, this enzyme remains active, artificially lowering NA-DCVC levels and destroying assay reproducibility.

This guide moves beyond generic protocols to establish a self-validating extraction system that prioritizes enzymatic quenching and matrix removal. We compare three methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and define the "Gold Standard" workflow for high-fidelity quantification.

Methodological Landscape: Comparative Analysis

The following comparison evaluates methods based on recovery, matrix effects (ion suppression), and reproducibility (RSD) specifically for acidic cysteine conjugates in complex tissue matrices.

Table 1: Performance Matrix of Extraction Techniques
FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) SPE (Mixed-Mode Anion Exchange)
Principle Solubility change (Organic solvent crash)Partitioning (Acidified Ethyl Acetate)Ionic interaction + Hydrophobic retention
Enzyme Quenching Excellent (Immediate denaturation)Moderate (Requires acidic buffer)N/A (Must be preceded by PPT/Homogenization)
Phospholipid Removal Poor (High ion suppression risk)ModerateSuperior (Wash steps remove lipids)
Absolute Recovery High (>90%) but variable signalLow to Moderate (60-75%)High & Consistent (85-95%)
Reproducibility (RSD) 10-15% (Due to matrix effects)>15% (Phase separation variability)<5% (Controlled chemistry)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Low ThroughputHigh Cost / Medium Throughput
Verdict Screening onlyObsolete for this analyteRecommended for Quantification

The Gold Standard Protocol: Acid-Quenched SPE

Objective: Isolate NA-DCVC from kidney homogenate while preventing enzymatic deacetylation and minimizing phospholipid interference in LC-MS/MS.

Phase 1: Tissue Homogenization & Enzyme Quenching

Rationale: We use acidified methanol. The methanol precipitates proteins (denaturing Aminoacylase I), while the acid stabilizes the cysteine conjugate and prepares the sample for downstream SPE.

  • Preparation: Weigh 50–100 mg of frozen kidney tissue.

  • Quenching: Immediately add 5 volumes of ice-cold Methanol containing 0.1% Formic Acid .

    • Critical Control Point: Do NOT use PBS or Tris buffer. Neutral pH allows acylase activity to convert NA-DCVC

      
       DCVC within minutes.
      
  • Internal Standard: Spike with

    
    -NA-DCVC  or 
    
    
    
    -NA-DCVC
    (10 µL of 100 ng/mL solution) prior to homogenization to track recovery.
  • Homogenization: Bead-beat or probe sonicate for 30–60 seconds on ice.

  • Clarification: Centrifuge at 14,000

    
     g for 10 minutes at 4°C. Collect the supernatant.
    
Phase 2: Solid Phase Extraction (MAX - Mixed-Mode Anion Exchange)

Rationale: NA-DCVC is an organic acid (pKa ~3.5). A Mixed-Mode Anion Exchange (MAX) cartridge retains the analyte via charge interaction (highly selective) while allowing neutral lipids and basic interferences to be washed away.

  • Conditioning:

    • 1 mL Methanol[1]

    • 1 mL Water

  • Loading: Dilute the methanolic supernatant 1:1 with Water (to reduce organic strength) and load onto the MAX cartridge.

  • Wash 1 (Ammonium Hydroxide): 1 mL of 5%

    
     in water.
    
    • Mechanism:[2][3] High pH ensures the analyte is ionized (negatively charged) and bound to the anion exchange sites. Removes neutral interferences.

  • Wash 2 (Methanol): 1 mL Methanol.

    • Mechanism:[2][3] Removes hydrophobic interferences (lipids) while analyte remains ionically bound.

  • Elution: 1 mL Methanol containing 2% Formic Acid .

    • Mechanism:[2][3] Acidification protonates the carboxyl group of NA-DCVC, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).
    

Visualizing the Workflow & Pathway

The following diagrams illustrate the metabolic context (why the enzyme trap exists) and the extraction logic.

Diagram 1: The "Acylase Trap" & Extraction Logic

G cluster_metabolism Kidney Tissue Metabolism (The Hazard) cluster_extraction Optimized Extraction Workflow NA_DCVC NA-DCVC (Target Analyte) DCVC DCVC (Toxic Metabolite) NA_DCVC->DCVC Deacetylation (Occurs in neutral buffer) Tissue Frozen Kidney Tissue Acylase Aminoacylase I (Enzyme) Acylase->NA_DCVC Catalyzes Quench Homogenize in Acidic Methanol Tissue->Quench Step 1 PPT_Step Protein Precipitation (Enzyme Denatured) Quench->PPT_Step Step 2 SPE_Load SPE (MAX) Load Supernatant PPT_Step->SPE_Load Step 3 SPE_Wash Wash Steps (Remove Lipids) SPE_Load->SPE_Wash Step 4 SPE_Elute Elute (Acidic MeOH) & Reconstitute SPE_Wash->SPE_Elute Step 5

Caption: Workflow preventing the enzymatic conversion of NA-DCVC to DCVC during extraction.

Troubleshooting & Optimization

Even with the Gold Standard, variability can occur. Use this diagnostic table to resolve issues.

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Incomplete elution from MAX cartridge.Ensure Elution solvent has at least 2% Formic Acid to fully protonate the analyte.
High RSD (>15%) Enzyme activity during thawing.Keep tissue frozen until it hits the cold methanol. Do not thaw on bench.
Signal Drift Phospholipid buildup on LC column.Implement a divert valve to waste for the first 1 min and final 2 mins of LC run.
Peak Tailing Metal chelation (Cysteine moiety).Add 5 µM EDTA to the mobile phase or use a passivated LC system.

References

  • Characterization of NA-DCVC Metabolism & Nephrotoxicity Title: Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide. Source: NIH / PubMed Central URL:[Link]

  • Transport and Accumulation of NA-DCVC in Kidney Title: Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2).[4][5] Source: NIH / PubMed Central URL:[Link]

  • Comparison of PPT vs SPE for Peptide/Metabolite Analysis Title: Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Source: PubMed URL:[6][Link]

  • Biomarker Determination in Urine vs Tissue Title: Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans.[7] Source: Environmental Health Perspectives URL:[7][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.